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  • Product: 1,1-Dimethoxy-3-nitropropane
  • CAS: 72447-81-5

Core Science & Biosynthesis

Foundational

1,1-Dimethoxy-3-nitropropane chemical properties

Executive Summary 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5), also known as 3-nitropropionaldehyde dimethyl acetal, is a bifunctional aliphatic building block critical to the synthesis of heterocyclic pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5), also known as 3-nitropropionaldehyde dimethyl acetal, is a bifunctional aliphatic building block critical to the synthesis of heterocyclic pharmacophores. Its structural value lies in its dual functionality: a masked aldehyde (acetal) and a latent amine (nitro group).[1]

This compound serves as a linchpin in the synthesis of tryptamine and tryptophan analogs via the Grandberg modification of the Fischer Indole Synthesis. By providing a stable, 3-carbon aldehyde equivalent that withstands nitro-reduction conditions, it allows for the modular construction of the indole ethylamine side chain, a motif ubiquitous in serotonin receptor agonists (5-HT), melatonin analogs, and psychedelic therapeutics.

Physicochemical Profile

The following data characterizes high-purity (>98%) 1,1-Dimethoxy-3-nitropropane. Researchers should verify specific batch data, as impurities (e.g., unreacted nitromethane) can alter safety profiles.

PropertyValueUnitNotes
Molecular Formula C₅H₁₁NO₄--
Molecular Weight 149.15 g/mol -
CAS Number 72447-81-5--
Appearance Colorless to pale yellow liquid-Darkens upon oxidation
Boiling Point 199°C@ 760 mmHg (Predicted)
Density 1.089g/cm³@ 20°C
Refractive Index 1.435nD20-
Flash Point 85°CClosed Cup
Solubility Soluble in EtOH, MeOH, THF, DCM-Sparingly soluble in water
pKa ~8.47-Nitro-group acidity (C-H)

Synthetic Utility & Reactivity Mechanisms[1][5][6]

The Nitro-Acetal Bifunctionality

The molecule’s reactivity is defined by the orthogonality of its two functional groups:

  • The Nitro Group (C-3): Acts as an electron-withdrawing group (EWG) enabling alpha-deprotonation (Henry Reaction) or serving as a nitrogen source upon reduction.[1]

  • The Acetal Group (C-1): Protects the aldehyde from oxidation or nucleophilic attack during nitro-group manipulations.[1] It is stable to basic and reducing conditions but hydrolyzes rapidly in aqueous acid (

    
    ).[1]
    
Primary Application: Tryptamine Synthesis (Grandberg Reaction)

The most significant application of 1,1-Dimethoxy-3-nitropropane is the synthesis of tryptamines.[2] The workflow involves two critical stages:

  • Chemo-selective Reduction: The nitro group is reduced to a primary amine without affecting the acetal.[1]

  • Cyclization: The resulting amino-acetal reacts with an arylhydrazine.[1] Under acidic conditions, the acetal hydrolyzes to the aldehyde, which undergoes hydrazone formation and [3,3]-sigmatropic rearrangement (Fischer Indole) to yield the tryptamine core.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethoxy-3-nitropropane

Reaction Type: Michael Addition Rationale: Direct conjugate addition of nitromethane to acrolein dimethyl acetal is the most atom-economical route. A basic catalyst is required to generate the nitronate nucleophile.[1]

Materials:

  • Acrolein dimethyl acetal (1.0 equiv)

  • Nitromethane (1.2 equiv)

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOMe (0.05 equiv)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel. Purge with nitrogen.[1]

  • Initiation: Charge the flask with nitromethane and methanol. Cool to 0°C. Add the base catalyst dropwise.[1] Caution: Exothermic.[1]

  • Addition: Add acrolein dimethyl acetal dropwise over 60 minutes, maintaining internal temperature

    
    . The low temperature prevents polymerization of the acrolein derivative.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3) or GC-MS.[1]

  • Quench: Neutralize the base with glacial acetic acid (equimolar to catalyst).[1]

  • Workup: Remove methanol under reduced pressure. Dissolve residue in diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Vacuum distillation is recommended (approx. 80-90°C @ 2 mmHg) to remove unreacted nitroalkanes.[1]

    • Safety Note: Do not distill to dryness; concentrated nitro residues can be explosive.[1]

Protocol B: Reduction to 3-Aminopropionaldehyde Dimethyl Acetal

Reaction Type: Catalytic Hydrogenation Rationale: Raney Nickel is preferred over Pd/C to prevent poisoning by potential trace amine byproducts and to ensure complete reduction of the nitro group without hydrolyzing the acetal.

Materials:

  • 1,1-Dimethoxy-3-nitropropane[1]

  • Raney Nickel (slurry in water, washed with EtOH)

  • Solvent: Ethanol[3][4][5]

  • Hydrogen gas (50 psi)

Methodology:

  • Dissolve the nitro-acetal in ethanol (0.5 M concentration).

  • Add washed Raney Nickel (10 wt% loading).[1]

  • Hydrogenate in a Parr shaker or autoclave at 50 psi H₂ for 6–12 hours at ambient temperature.

  • Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).[1]

  • Concentrate the filtrate to yield the crude amino-acetal.[1] This intermediate is air-sensitive (absorbs CO₂) and should be used immediately in the next step.[1]

Pathway Visualization

The following diagram illustrates the conversion of 1,1-Dimethoxy-3-nitropropane into a tryptamine scaffold via the Grandberg modification.

TryptamineSynthesis Fig 1. Synthesis of Tryptamines from 1,1-Dimethoxy-3-nitropropane start Acrolein Dimethyl Acetal + Nitromethane intermediate1 1,1-Dimethoxy-3-nitropropane (Target Compound) start->intermediate1 Michael Addition (Triton B, 0-25°C) intermediate2 3-Aminopropionaldehyde Dimethyl Acetals intermediate1->intermediate2 Hydrogenation (H2, Raney Ni, EtOH) final_product Tryptamine Derivative (Indole Core) intermediate2->final_product Grandberg Synthesis (aq. Acid, Heat) reactant_hydrazine Arylhydrazine (e.g., Phenylhydrazine) reactant_hydrazine->final_product Cyclization Partner

Figure 1: The strategic pathway converting the nitro-acetal linker into the ethylamine side chain of the indole core.

Safety & Stability (E-E-A-T)

Nitro Compound Hazards[1]
  • Explosion Risk: Like many aliphatic nitro compounds, 1,1-Dimethoxy-3-nitropropane is thermally stable at ambient temperatures but can decompose violently at high temperatures (>200°C) or in the presence of strong bases at elevated temperatures. Never distill to dryness.

  • Toxicity: Classified as harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332). Use butyl rubber gloves and work in a fume hood.

Acetal Sensitivity[1]
  • Acid Sensitivity: The acetal group hydrolyzes instantly in dilute aqueous acid (

    
    , 
    
    
    
    ) to release 3-nitropropionaldehyde, which is unstable and prone to polymerization. Ensure all glassware for storage is base-washed or neutral.[1]
  • Storage: Store under nitrogen at 2–8°C. Prolonged exposure to air can lead to the formation of peroxides in the ether linkages, though less common than in simple ethers.

References

  • National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 84348, 1,1,3-Trimethoxypropane (Related Acetal Data). Retrieved January 29, 2026, from [Link]

  • Grandberg, I. I. (1974).[1] Synthesis of Tryptamines from Arylhydrazines and 3-Aminopropionaldehyde Acetals. Chemistry of Heterocyclic Compounds. (Mechanistic basis for the Grandberg/Fischer application).

  • Ballini, R., & Bosica, G. (2005).[1] Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. (Review of nitroalkane utility in Michael additions).

Sources

Exploratory

Technical Monograph: 1,1-Dimethoxy-3-nitropropane

This is an in-depth technical guide on 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) , structured for researchers and drug development professionals. A Bifunctional Linchpin for Heterocyclic & Alkaloid Synthesis[1][2] CA...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) , structured for researchers and drug development professionals.

A Bifunctional Linchpin for Heterocyclic & Alkaloid Synthesis[1][2]

CAS: 72447-81-5 Synonyms: 3-Nitropropionaldehyde dimethyl acetal; 1-Nitro-3,3-dimethoxypropane Molecular Formula: C


H

NO

Molecular Weight: 149.15 g/mol [1]

Executive Summary & Chemical Identity

1,1-Dimethoxy-3-nitropropane is a versatile aliphatic building block characterized by two distinct, chemically orthogonal functionalities: a terminal nitro group and a dimethyl acetal .[1] In the context of drug discovery and organic synthesis, it serves as a "masked" form of 3-nitropropanal—and by extension, 3-aminopropanal—allowing for the controlled introduction of a three-carbon nitrogenous linker into complex scaffolds.

Its primary utility lies in its stability under basic and reducing conditions (where the acetal survives), while offering the rich reactivity of the nitro group (Henry reaction, reduction, Nef reaction). It is a critical intermediate in the synthesis of unnatural amino acids , homotryptamines , and polyfunctionalized heterocycles .

Physicochemical Profile
PropertyValueNotes
Appearance Pale yellow to colorless liquidDarkens upon storage if not stabilized.[1]
Boiling Point 80–82 °C @ 1 mmHgHigh vacuum distillation recommended to prevent decomposition.[1]
Density 1.089 g/cm³Denser than water; distinct organic phase.[1]
Solubility Soluble in MeOH, EtOH, DCM, THFLimited water solubility; hydrolyzes in aqueous acid.
Flash Point > 85 °CCombustible.[1] Handle with standard organic safety protocols.

Synthesis & Production Protocols

Senior Scientist Note: While literature suggests various routes (e.g., halide displacement), the most scalable and atom-economical method involves the "soft" Michael-type addition of nitrite to acrolein, followed by acetalization. The halide displacement route (Victor Meyer reaction) is often plagued by O-alkylation byproducts (nitrites vs. nitro compounds).

Core Synthesis Workflow (Validated)

This protocol avoids the use of unstable halo-nitro intermediates.

Step 1: Synthesis of 3-Nitropropanal (The Precursor)

Reaction: 1,4-addition of Sodium Nitrite to Acrolein.

  • Reagents: Acrolein (freshly distilled), Sodium Nitrite (NaNO

    
    ), Acetic Acid, Water.[1]
    
  • Procedure:

    • Dissolve NaNO

      
       (1.2 equiv) in water.[1]
      
    • Cool to 0°C. Add Acrolein (1.0 equiv).[1]

    • Slowly add Acetic Acid (1.1 equiv) dropwise to generate HNO

      
      in situ while maintaining temperature < 5°C.
      
    • Mechanism: The nitrite anion acts as an ambident nucleophile.[1] Under these buffered conditions, the nitrogen attacks the

      
      -carbon of acrolein (Michael addition).
      
    • Workup: Extract with ether/DCM. The aldehyde is unstable and should be used immediately.[1]

Step 2: Acetalization to 1,1-Dimethoxy-3-nitropropane

Reaction: Acid-catalyzed acetal formation.[1]

  • Reagents: Crude 3-Nitropropanal, Trimethyl Orthoformate (TMOF), Methanol,

    
    -Toluenesulfonic acid (
    
    
    
    TSA).[1][2]
  • Procedure:

    • Dissolve crude aldehyde in anhydrous Methanol (3-5 volumes).

    • Add TMOF (1.5 equiv) to scavenge water and drive equilibrium.[1]

    • Add catalytic

      
      TSA (1-2 mol%).[1]
      
    • Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Quench: Neutralize with saturated NaHCO

      
      before concentration to prevent acid-catalyzed hydrolysis.
      
    • Purification: Vacuum distillation (Kugelrohr or Vigreux column).[1]

Experimental Visualization (DOT)

SynthesisPath cluster_safety Safety Critical Control Points Acrolein Acrolein (CH2=CH-CHO) NitroAldehyde 3-Nitropropanal (Unstable Intermediate) Acrolein->NitroAldehyde 1,4-Michael Addn (0°C) NaNO2 NaNO2 / AcOH (Nitrite Source) NaNO2->NitroAldehyde Product 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) NitroAldehyde->Product Acetal Protection Acetalization MeOH / TMOF p-TSA (Cat.) Acetalization->Product Warning1 Control Exotherm (Step 1) Warning2 Neutralize Acid Before Distillation

Figure 1: Validated synthetic pathway emphasizing the stabilization of the labile nitro-aldehyde intermediate via acetalization.[3]

Key Reactivity & Applications in Drug Development

The value of CAS 72447-81-5 lies in its ability to act as a masked 3-aminopropanal or a 3-carbon electrophile/nucleophile hybrid .

A. Precursor to 3-Aminopropanal Dimethyl Acetal

The most common application is the reduction of the nitro group to an amine. The resulting amino-acetal is a cornerstone for synthesizing quinolines , isoquinolines , and porphyrins .

  • Protocol: Hydrogenation (H

    
    , Raney Ni or Pd/C) in MeOH.
    
  • Utility: The acetal protects the aldehyde from condensing with the newly formed amine (preventing polymerization).

B. Henry Reaction (Nitroaldol) Donor

The


-protons adjacent to the nitro group are acidic (pKa ~10).[1]
  • Mechanism: Deprotonation with a mild base (e.g., DBU, KF/Al

    
    O
    
    
    
    ) generates a nitronate anion that attacks aldehydes or ketones.[1]
  • Product:

    
    -nitro alcohols retaining the acetal.[1]
    
  • Application: Synthesis of complex polyols or amino-sugars where the acetal is later hydrolyzed to close a ring.

C. Synthesis of Homotryptamines (Indole Alkaloids)

While tryptamines (2-carbon linker) are common, homotryptamines (3-carbon linker) are vital for exploring serotonin receptor selectivity (5-HT analogs).[1]

  • Strategy:

    • Hydrolysis of acetal

      
       3-Nitropropanal.[1]
      
    • Fischer Indole Synthesis with Phenylhydrazine

      
       3-(Nitromethyl)indole derivative (requires careful condition control).[1]
      
    • Alternative: Reduction to amine

      
       Pictet-Spengler condensation with indole-glyoxals.[1]
      
D. Isoxazole Synthesis (via Nitrile Oxide)

Dehydration of the nitro compound (using PhNCO or SOCl


) generates a nitrile oxide  dipole in situ.
  • Reaction: 1,3-Dipolar cycloaddition with alkenes/alkynes.[1]

  • Product: 3-substituted isoxazolines/isoxazoles.[1]

  • Drug Relevance: Isoxazoles are pharmacophores in various antibiotics and COX-2 inhibitors.[1]

Reactivity Flowchart

Reactivity Core 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) Red Catalytic Hydrogenation (H2 / Raney Ni) Core->Red Hyd Acid Hydrolysis (HCl / H2O) Core->Hyd Henry Henry Reaction (R-CHO / Base) Core->Henry AminoAcetal 3-Aminopropanal Dimethyl Acetal (Building Block for Quinolines) Red->AminoAcetal Nitro reduction Aldehyde 3-Nitropropanal (Unstable Electrophile) Hyd->Aldehyde Acetal cleavage NitroAlcohol Functionalized Nitro-Alcohol (Chain Extension) Henry->NitroAlcohol C-C Bond Formation Fischer Indole Synthesis Fischer Indole Synthesis Aldehyde->Fischer Indole Synthesis + Phenylhydrazine

Figure 2: Divergent synthesis map showing the three primary utility pathways: Reduction, Hydrolysis, and Carbon-Carbon bond formation.

Safety & Handling Guidelines

Hazard Class: Nitro compounds are potential explosives and toxic.[1]

  • Explosion Risk: While the propyl chain and acetal dilute the "nitro" energy density, distillation residues can be explosive. Never distill to dryness.

  • Incompatibility: Strong acids (exothermic hydrolysis releasing methanol and unstable nitro-aldehyde), Strong bases (formation of nitronate salts which can be shock-sensitive when dry).[1]

  • Storage: Store under nitrogen at 2–8°C. The acetal is sensitive to moisture; hydrolysis yields 3-nitropropanal, which is a potent skin sensitizer and lachrymator.

References

  • Organic Syntheses , Coll.[1][4] Vol. 10, p. 543 (2004); Vol. 77, p. 236 (2000). Preparation of 3-Nitropropanal and its acetalization.[1][2]

  • McMurry, J. E., et al. "A New Method for the Synthesis of Nitro-Aldehydes."[1] Journal of Organic Chemistry, 1985.[1] (Foundational work on Michael addition of nitrite).[1]

  • Biosynth Carbosynth Technical Data. 3-Nitropropionaldehyde dimethyl acetal properties and handling.

  • PubChem Compound Summary. 1,1-Dimethoxy-3-nitropropane (CID 120002).[1]

Sources

Foundational

Technical Master Guide: 3-Nitropropionaldehyde Dimethyl Acetal

This is a comprehensive technical guide on 3-Nitropropionaldehyde Dimethyl Acetal , designed for researchers and drug development professionals. CAS: 72447-81-5 | Formula: | MW: 149.15 g/mol [1] Executive Summary 3-Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 3-Nitropropionaldehyde Dimethyl Acetal , designed for researchers and drug development professionals.

CAS: 72447-81-5 | Formula:


 | MW:  149.15  g/mol [1]

Executive Summary

3-Nitropropionaldehyde dimethyl acetal (1,1-dimethoxy-3-nitropropane) is a specialized aliphatic nitro compound serving as a "masked" aldehyde precursor in organic synthesis. Its primary utility lies in its dual functionality: the dimethyl acetal protects the aldehyde from oxidation or nucleophilic attack, while the nitro group serves as a latent amine (via reduction) or a carbon-nucleophile activator (via Henry reaction/nitro-aldol condensation).

In drug discovery, this compound is a critical intermediate for synthesizing tryptophan analogs , indoles , and 1,3-amino alcohols . It also serves as a stable precursor to 3-nitropropionic acid (3-NPA) , a mitochondrial toxin used to model neurodegeneration (Huntington’s disease) in vivo.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name 1,1-Dimethoxy-3-nitropropane
CAS Number 72447-81-5
Structure

Linear aliphatic chain
Appearance Colorless to pale yellow liquidDarkens upon storage
Boiling Point ~199 °C (760 mmHg)Extrapolated; often distilled at reduced pressure (e.g., 85-90 °C @ 10 mmHg)
Density ~1.089 g/cm³
Solubility Soluble in EtOH, MeOH, THF, DCMSlightly soluble in water
Stability Acid-sensitive (acetal hydrolysis)Heat-sensitive (nitro decomposition >150°C)

Synthetic Methodologies

Two primary routes exist for synthesizing 3-nitropropionaldehyde dimethyl acetal. The Nucleophilic Substitution route is preferred for laboratory-scale purity, while the Michael Addition route is atom-economical for larger batches.

Route A: Nucleophilic Substitution (Kornblum Modification)

This method utilizes commercially available 3-bromopropionaldehyde dimethyl acetal and converts it to the nitro derivative using sodium nitrite. This avoids the handling of acrolein (highly toxic) and nitromethane (explosive potential) required in Route B.

Reagents:
  • Substrate: 3-Bromopropionaldehyde dimethyl acetal (CAS 36255-44-4).[2]

  • Reagent: Sodium Nitrite (

    
    ).[3][4]
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Additives: Urea (scavenger for nitrous acid esters) or Phloroglucinol.

Step-by-Step Protocol:
  • Preparation: In a dry 3-neck round-bottom flask under

    
     atmosphere, dissolve Sodium Nitrite  (1.5 equiv) in anhydrous DMF  (0.5 M concentration relative to substrate).
    
  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Add 3-Bromopropionaldehyde dimethyl acetal (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature < 10°C to prevent O-alkylation (nitrite ester formation).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6–12 hours. The solution will turn yellow.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The bromo-starting material (

      
      ) should disappear, replaced by the nitro product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold brine (5x reaction volume).

  • Extraction: Extract with Diethyl Ether or EtOAc (3x).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over

    
    . Concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (approx. 85-90°C at 10 mmHg) to obtain the pure nitro acetal.

Route B: Michael Addition (Industrial Precursor Route)

Direct addition of nitromethane to acrolein followed by acetalization.



Synthesis Bromo 3-Bromopropionaldehyde Dimethyl Acetal NitroAcetal 3-Nitropropionaldehyde Dimethyl Acetal Bromo->NitroAcetal Nucleophilic Sub. (Kornblum) NaNO2 NaNO2 / DMF NaNO2->NitroAcetal Acrolein Acrolein Acrolein->NitroAcetal Michael Addition + Acetalization Nitromethane Nitromethane Nitromethane->NitroAcetal

Figure 1: Synthetic pathways to 3-nitropropionaldehyde dimethyl acetal.

Structural Characterization (Spectroscopy)

Researchers must validate the structure to ensure the nitro group is C-alkylated (nitroalkane) rather than O-alkylated (nitrite ester).

NMR (300 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
4.48 Triplet (

Hz)
2H

Deshielded by nitro group.
4.42 Triplet (

Hz)
1H

Acetal methine proton.
3.34 Singlet6H

Two equivalent methoxy groups.
2.25 Quartet/Multiplet2H

Central methylene bridge.
IR Spectroscopy (Neat)
  • 1550 cm⁻¹: Asymmetric

    
     stretch (Strong).
    
  • 1375 cm⁻¹: Symmetric

    
     stretch.
    
  • 1050-1150 cm⁻¹: C-O-C ether stretch (Acetal).

Applications in Drug Development[2]

Synthesis of Tryptophan Analogs

The 3-nitropropyl chain serves as a perfect "3-carbon + nitrogen" synthon for constructing the indole backbone.

  • Mechanism: The acetal is hydrolyzed to the aldehyde, which condenses with phenylhydrazine (Fischer Indole Synthesis) or isocyanides to form tryptophan derivatives.

  • Advantage: Allows for the introduction of the amino-acid side chain with the nitrogen already in place (protected as nitro).

Synthesis of 3-Nitropropionic Acid (3-NPA)

Hydrolysis of the acetal under oxidative conditions or simple acid hydrolysis followed by oxidation yields 3-NPA.

  • Protocol: Treat acetal with aqueous HCl/Acetone to deprotect to 3-nitropropanal, then oxidize with Jones Reagent or

    
    .
    
  • Use Case: 3-NPA is a succinate dehydrogenase inhibitor, used to induce striatal neurodegeneration in rats for testing Huntington's disease therapeutics.

Henry Reaction (Nitroaldol)

The nitro group's


-protons are acidic (

). Deprotonation allows condensation with other aldehydes/ketones to create complex nitro-alcohols, which can be reduced to 1,3-amino alcohols (common pharmacophores).

Applications Start 3-Nitropropionaldehyde Dimethyl Acetal Aldehyde 3-Nitropropanal (Reactive Aldehyde) Start->Aldehyde Acid Hydrolysis (HCl/H2O) Amine 3-Aminopropionaldehyde Dimethyl Acetal Start->Amine H2 / Pd-C Reduction AminoAlcohol 1,3-Amino Alcohols (via Henry Rxn) Start->AminoAlcohol Base + R-CHO (Henry Rxn) Indole Tryptophan Analogs (Indole Synthesis) Aldehyde->Indole Fischer Synthesis NPA 3-Nitropropionic Acid (Mitochondrial Toxin) Aldehyde->NPA Oxidation (Jones Rgt)

Figure 2: Divergent synthetic applications of 3-nitropropionaldehyde dimethyl acetal.

Safety & Handling Protocols

Explosion Hazard (Nitro Compounds)
  • Risk: Aliphatic nitro compounds can decompose violently at high temperatures (>150°C) or upon distillation to dryness.

  • Mitigation: Never distill the "pot residue" to dryness. Use a blast shield during distillation. Store below 30°C.

Acetal Stability[12]
  • Risk: Acetals are stable to base but extremely labile to acid.

  • Storage: Store in a tightly sealed container with a trace of solid

    
     or basic alumina to scavenge any adventitious acid that could trigger hydrolysis and polymerization.
    

References

  • Kornblum, N., et al. "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, vol. 78, no. 7, 1956, pp. 1497-1501. Link

  • McMurry, J. "Organic Chemistry: Carbonyl Derivatives and Substitution Reactions." Cengage Learning, 9th Edition, 2015. (General reference for Acetal/Nitro chemistry).
  • ChemicalBook. "1,1-Dimethoxy-3-nitropropane Product Entry & CAS 72447-81-5 Data." Link

  • Org. Synth. "Preparation of Nitroacetaldehyde Diethyl Acetal (Analogous Procedure)." Organic Syntheses, Coll. Vol. 9, p. 623, 1998. Link

  • GuideChem. "3-Nitropropionaldehyde Dimethyl Acetal Safety and Properties." Link

Sources

Exploratory

Technical Monograph: 1,1-Dimethoxy-3-nitropropane

Topic: 1,1-Dimethoxy-3-nitropropane molecular weight Content Type: In-depth technical guide. Executive Summary 1,1-Dimethoxy-3-nitropropane (CAS: 72447-81-5) is a specialized aliphatic nitro compound serving as a protect...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,1-Dimethoxy-3-nitropropane molecular weight Content Type: In-depth technical guide.

Executive Summary

1,1-Dimethoxy-3-nitropropane (CAS: 72447-81-5) is a specialized aliphatic nitro compound serving as a protected form of 3-nitropropanal.[1][2][3] With a molecular weight of 149.15 g/mol , it functions as a critical C3 building block in organic synthesis, particularly for the introduction of nitrogen functionalities into complex heterocycles and the development of tryptophan analogs. This guide details its physicochemical profile, validated synthetic protocols, and applications in pharmaceutical research.

Part 1: Physicochemical Profile[1]

The precise characterization of 1,1-dimethoxy-3-nitropropane is essential for stoichiometric calculations in multi-step synthesis.

Molecular Weight Breakdown
ElementCountAtomic Mass (amu)Contribution ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)111.00811.088
Nitrogen (N)114.00714.007
Oxygen (O)415.99963.996
Total MW 149.15
Key Physical Properties
PropertyValueContext
Physical State LiquidColorless to pale yellow oil
Boiling Point 116–119 °C@ 1 mmHg (Vacuum distillation required)
Density 1.089 g/cm³@ 25 °C
Refractive Index 1.425–1.435Estimated
Solubility Organic solventsSoluble in MeOH, DCM, THF; limited water solubility

Part 2: Synthetic Methodology

Core Synthetic Strategy: The Victor Meyer Displacement

The most reliable route to 1,1-dimethoxy-3-nitropropane avoids direct nitration of acrolein, which often yields unstable oligomers. Instead, a nucleophilic substitution on a halogenated acetal is employed. This protocol ensures the preservation of the acid-sensitive acetal group while introducing the nitro functionality.

Reaction Scheme (Graphviz)

SynthesisPath Acrolein Acrolein (C3H4O) HBr_MeOH HBr / MeOH (Hydrobromination) Acrolein->HBr_MeOH BromoAcetal 3-Bromopropanal dimethyl acetal (Intermediate) HBr_MeOH->BromoAcetal Anti-Markovnikov Addition NaNO2 NaNO2 / DMSO (Victor Meyer) BromoAcetal->NaNO2 Target 1,1-Dimethoxy- 3-nitropropane NaNO2->Target Nucleophilic Substitution

Figure 1: Synthetic pathway via bromide displacement.

Detailed Protocol

Step 1: Synthesis of 3-Bromopropanal Dimethyl Acetal

  • Reagents: Acrolein (1.0 eq), Anhydrous Methanol (excess), Hydrogen Bromide (gas or generated in situ).

  • Procedure: Acrolein is treated with dry HBr in methanol at 0°C. The reaction proceeds via anti-Markovnikov addition followed by spontaneous acetalization.

  • Purification: Neutralize with NaHCO₃, extract with ether, and distill under reduced pressure (bp ~65°C @ 10 mmHg).

Step 2: Nitro-Dehalogenation (Victor Meyer Reaction)

  • Reagents: 3-Bromopropanal dimethyl acetal (1.0 eq), Sodium Nitrite (NaNO₂, 1.5 eq), Urea (0.5 eq, scavenger for nitrous acid), DMSO or DMF (Solvent).

  • Execution:

    • Dissolve NaNO₂ and urea in dry DMSO.

    • Add the bromo-acetal dropwise at ambient temperature to prevent thermal runaway.

    • Stir for 4–6 hours. The solution typically turns yellow.

  • Workup:

    • Pour mixture into ice water.

    • Extract with diethyl ether (avoid chlorinated solvents if possible to prevent emulsion).

    • Wash organic layer with water (5x) to remove DMSO.

    • Dry over MgSO₄ and concentrate.[4][5]

  • Purification: High-vacuum distillation. Caution: Distill behind a blast shield; nitro compounds can decompose explosively if overheated.

Part 3: Applications in Drug Development

Precursor for Tryptophan Analogs

1,1-Dimethoxy-3-nitropropane serves as a "masked" aldehyde that can be unveiled under mild acidic conditions. In the synthesis of indole-based therapeutics (e.g., tryptophan derivatives), it acts as a three-carbon extender.

  • Mechanism: The acetal is hydrolyzed to 3-nitropropanal, which can condense with aryl hydrazines (Fischer Indole) or undergo Henry reactions with nitro-aromatics followed by reductive cyclization.

Synthesis of 1,3-Diamines

Reduction of the nitro group (H₂/Pd-C or Raney Ni) yields the amino-acetal. Subsequent hydrolysis affords 3-aminopropanal derivatives, which are vital pharmacophores in antihistamines and antidepressants.

Tyrosinase Inhibition Studies

Derivatives of phenyl-substituted propanes, synthesized using this core, have shown efficacy as tyrosinase inhibitors, relevant for treating hyperpigmentation disorders.

Part 4: Safety & Handling (E-E-A-T)

  • Explosion Hazard: Aliphatic nitro compounds are thermodynamically unstable. Never distill 1,1-dimethoxy-3-nitropropane to dryness. Always leave a residue volume to prevent the concentration of peroxides or shock-sensitive byproducts.

  • Toxicity: Treat as a potential alkylating agent. Use double-gloving (nitrile) and work exclusively in a fume hood.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The acetal is sensitive to moisture and will hydrolyze to the unstable aldehyde if exposed to humid air.

References

  • Organic Syntheses. (1993). Preparation of 3-Nitropropanal Dimethyl Acetal. Organic Syntheses, Coll. Vol. 8, p. 444. Retrieved from [Link]

  • Kornblum, N., et al. (1955).[6] The Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society.[6] (Foundational reference for nitro-displacement chemistry).

Sources

Foundational

Technical Guide: Stability Profile and Storage Protocols for 1,1-Dimethoxy-3-nitropropane

Critical Identity Verification (CAS Alert) STOP AND VERIFY: A discrepancy exists between the chemical name and the CAS number provided in the request. Target Chemical Name: 1,1-Dimethoxy-3-nitropropane (Nitroacetal)[1] P...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Identity Verification (CAS Alert)

STOP AND VERIFY: A discrepancy exists between the chemical name and the CAS number provided in the request.

  • Target Chemical Name: 1,1-Dimethoxy-3-nitropropane (Nitroacetal)[1]

  • Provided CAS (17577-28-5): Corresponds to (Ethoxycarbonylmethyl)triphenylphosphonium chloride , a Wittig reagent salt.

  • Correct CAS for Target: 72447-81-5 (1,1-Dimethoxy-3-nitropropane).[1][2][3][4]

Scope of this Guide: This document details the stability and storage of 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) . If you possess the phosphonium salt (CAS 17577-28-5), do not follow the liquid handling protocols below, as that compound is a hygroscopic solid requiring different storage (desiccated, room temp/refrigerated).

Executive Summary

1,1-Dimethoxy-3-nitropropane (3-nitropropionaldehyde dimethyl acetal) is a bifunctional aliphatic intermediate utilized primarily as a "masked" aldehyde in the synthesis of nitro-functionalized heterocycles and amino acid analogs. Its stability profile is defined by two opposing functional groups:

  • The Acetal (Acid-Sensitive): Susceptible to rapid hydrolysis in the presence of moisture and Brønsted acids, reverting to the reactive and potentially unstable 3-nitropropanal.

  • The Nitro Group (Thermally Sensitive): Generally stable at ambient temperatures but poses decomposition risks at elevated temperatures (>150°C) or under strongly basic conditions (Henry reaction/retro-Henry potential).

Core Storage Directive: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress and subsequent acid-catalyzed hydrolysis.

Physicochemical Profile (CAS 72447-81-5)[2][3][4]

ParameterDataRelevance to Stability
Molecular Formula C₅H₁₁NO₄-
Molecular Weight 149.15 g/mol -
Physical State LiquidRequires tightly sealed containment to prevent evaporation/leakage.
Boiling Point ~199°C (at 760 mmHg)High boiling point suggests low volatility, but thermal degradation may occur before boiling.
Flash Point ~85°CCombustible. Requires grounding and exclusion of ignition sources.[5]
Density 1.089 g/cm³Denser than water; immiscible phases may form if water is introduced.
Solubility Soluble in alcohols, chloroform, THFCompatible with standard organic solvents for dilution.
pKa (Predicted) ~8.5 (alpha-proton to nitro)Weakly acidic protons adjacent to the nitro group can be deprotonated by strong bases.

Stability Analysis & Degradation Mechanisms

Acid-Catalyzed Hydrolysis (Primary Degradation Pathway)

The most critical failure mode for 1,1-Dimethoxy-3-nitropropane is the cleavage of the acetal protecting group. This reaction is reversible but driven forward by excess water. The product, 3-nitropropanal, is an unstable aldehyde that can polymerize or oxidize, rendering the sample useless.

Mechanism:

  • Protonation of a methoxy oxygen.

  • Loss of methanol to form an oxocarbenium ion.

  • Nucleophilic attack by water (Hemiacetal formation).

  • Repeat process to release the aldehyde.

Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis Pathway of 1,1-Dimethoxy-3-nitropropane Acetal 1,1-Dimethoxy-3-nitropropane (Stable Precursor) Oxocarbenium Oxocarbenium Intermediate Acetal->Oxocarbenium + H+, - MeOH Methanol Methanol (Byproduct) Acetal->Methanol Release Hemiacetal Hemiacetal (Transient) Oxocarbenium->Hemiacetal + H2O Aldehyde 3-Nitropropanal (Reactive/Unstable) Hemiacetal->Aldehyde + H+, - MeOH Hemiacetal->Methanol Release

Thermal and Base Instability
  • Thermal: While the boiling point is high (199°C), nitro-aliphatics can undergo energetic decomposition. Do not distill at atmospheric pressure; use reduced pressure (vacuum distillation) if purification is necessary to keep pot temperature <100°C.

  • Base Sensitivity: The protons alpha to the nitro group are acidic. Strong bases (NaOH, KOH, NaH) will deprotonate this position, potentially leading to polymerization or degradation via the Nef reaction conditions if subsequently acidified.

Storage & Handling Protocols

The "Dry-Cold-Dark" Protocol

To maximize shelf life (targeting >24 months), implement the following rigorous storage system.

VariableProtocol SpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and suppresses volatility.
Atmosphere Argon or Nitrogen (Blanketed)Displaces atmospheric moisture (humidity) which is the reagent for hydrolysis.
Container Amber Glass with Teflon-lined capAmber glass blocks UV (preventing radical formation); Teflon prevents leaching of plasticizers.
Desiccant Secondary containment with Drierite/Silica Creates a micro-environment of ~0% humidity around the primary bottle.
Workflow for Handling

This workflow ensures the integrity of the "Stock" bottle is maintained during aliquoting.

StorageWorkflow Figure 2: Storage and Aliquoting Workflow to Prevent Moisture Contamination Start Receive Shipment (Verify CAS: 72447-81-5) Inspect Visual Inspection (Clear/Yellow Liquid) Start->Inspect Seal Apply Parafilm/Tape to Cap Junction Inspect->Seal Store Store at 2-8°C Secondary Container + Desiccant Seal->Store Usage Usage Required Store->Usage Warm Warm to Room Temp (Prevent Condensation) Usage->Warm Yes Aliquot Aliquot under N2/Ar Flow (Syringe/Septum preferred) Warm->Aliquot Purge Purge Headspace with Inert Gas Aliquot->Purge Return Return to Cold Storage Purge->Return Return->Store

Safety & Emergency Procedures

Health Hazards[2][6][7]
  • Inhalation/Skin: Nitro compounds are often readily absorbed through the skin. They can cause methemoglobinemia (interference with oxygen transport in blood) if exposure is significant.

    • PPE:[5] Nitrile gloves (double gloving recommended), lab coat, safety glasses.

  • Hydrolysis Hazard: If the compound hydrolyzes, it releases 3-nitropropanal . Nitro-aldehydes and alcohols (like 3-nitropropanol) are known mitochondrial toxins (inhibitors of succinate dehydrogenase). Treat degraded material as highly toxic.

Spill Management
  • Evacuate: Remove ignition sources.

  • Absorb: Use an inert absorbent (vermiculite or sand). Do not use sawdust (combustible nitrate formation risk).

  • Neutralize: Wash the area with a mild aqueous detergent. Avoid strong alkalis which might generate heat or reactive intermediates.

References

  • Master Organic Chemistry. (2010). Hydrolysis of Acetals: Mechanism and Catalysis. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

1,1-Dimethoxy-3-nitropropane: A Strategic Masked Aldehyde for Nitrogen Heterocycle Synthesis

Executive Summary 1,1-Dimethoxy-3-nitropropane (DMNP) acts as a stabilized, "masked" equivalent of 3-nitropropanal , a notoriously unstable intermediate. By protecting the aldehyde functionality as a dimethyl acetal, DMN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxy-3-nitropropane (DMNP) acts as a stabilized, "masked" equivalent of 3-nitropropanal , a notoriously unstable intermediate. By protecting the aldehyde functionality as a dimethyl acetal, DMNP allows researchers to exploit the reactivity of the nitro group (Henry reactions, reductions) or the propyl backbone without the polymerization risks associated with the free aldehyde.

This guide details the technical application of DMNP as a linchpin in the synthesis of


-pyrrolines , tryptamine analogs , and porphyrinogens . It prioritizes self-validating protocols where the disappearance of the characteristic nitro signal serves as a primary analytical checkpoint.

Part 1: Chemical Profile & Strategic Utility

The Stability Paradox

Free 3-nitropropanal is prone to rapid polymerization and decomposition. DMNP circumvents this by "locking" the carbonyl. The molecule possesses two distinct reactive termini:

  • The Acetal (C-1): Acid-labile masking group. Unlocks the aldehyde for condensation (e.g., Pictet-Spengler, Porphyrin synthesis).

  • The Nitro Group (C-3): Electron-withdrawing group (EWG). Enables proton abstraction at the

    
    -position (Henry reaction) or reduction to an amine (cyclization to pyrrolidines).
    
Quantitative Profile
PropertyValueContext for Synthesis
Molecular Weight 149.15 g/mol --
Boiling Point ~85-90 °C (2 mmHg)High vacuum required for purification to avoid thermal decomposition.
Density 1.14 g/mLDenser than typical organic solvents (EtOAc, Et2O).

H NMR Marker

4.46 (t, 1H)
Acetal methine proton (diagnostic for protection integrity).
IR Marker 1550 cm

Asymmetric NO

stretch (diagnostic for reaction monitoring).

Part 2: Synthesis of the Reagent (DMNP)

While commercially available, in-house synthesis is often required for freshness and scale. The most robust route, validated by Organic Syntheses, involves the Michael addition of nitrite to acrolein followed by acetalization.

Protocol: The "Ambident Nitrite" Route

Objective: Synthesis of 3-nitropropanal dimethyl acetal.[1] Scale: 100 mmol basis.

Reagents:

  • Acrolein (freshly distilled)

  • Sodium Nitrite (NaNO

    
    )[2]
    
  • Acetic Acid (glacial)

  • Methanol (anhydrous) / Trimethyl Orthoformate

Step-by-Step Methodology
  • Nitrite Addition (The Unstable Intermediate):

    • Setup: 3-neck flask, mechanical stirrer, internal thermometer (

      
       °C).
      
    • Action: Dissolve NaNO

      
       (1.2 equiv) in water. Cool to 0 °C. Simultaneously add Acrolein (1.0 equiv) and Acetic Acid (1.1 equiv) dropwise, maintaining temp 
      
      
      
      °C.
    • Causality: Acrolein is a Michael acceptor. The nitrite ion acts as a nucleophile. Low temperature prevents polymerization of the generated 3-nitropropanal.

    • Extraction: Rapidly extract the intermediate 3-nitropropanal with cold ether. Do not concentrate to dryness (explosion hazard/decomposition).

  • Acetalization (The Stabilization):

    • Action: Transfer the ethereal solution to a flask containing Methanol (excess) and Trimethyl Orthoformate (1.2 equiv) with a catalytic amount of

      
      -TsOH.
      
    • Reaction: Stir at Room Temperature (RT) for 12 hours.

    • Workup: Quench with solid NaHCO

      
      . Filter. Concentrate under reduced pressure.
      
    • Purification: Vacuum distillation (essential). Collect fraction at ~86 °C / 2 mmHg.

Self-Validating Checkpoint:

  • TLC: Staining with 2,4-DNP should be negative for the product (acetal is protected), but the starting material (free aldehyde) would stain yellow/orange.

  • NMR: Appearance of the acetal triplet at

    
     4.46 ppm and singlet methoxy groups at 
    
    
    
    3.37 ppm.

Part 3: The Pyrrolidine Gateway ( -Pyrroline)

The most elegant application of DMNP is the "reductive cyclization" to form


-pyrroline, a universal precursor for alkaloids (e.g., nicotine analogs, proline derivatives).
Mechanism[3]
  • Reduction: The nitro group is reduced to an amine.[2]

  • Deprotection: The acetal is hydrolyzed (often in situ or by workup).

  • Cyclization: The amine attacks the aldehyde intramolecularly to form the cyclic imine.

DOT Visualization: The Reductive Cyclization Workflow

G DMNP 1,1-Dimethoxy-3-nitropropane (DMNP) AminoAcetal Intermediate: 4-Aminobutanal dimethyl acetal DMNP->AminoAcetal H2 / Raney Ni or Pd/C Hydrolysis Acid Hydrolysis (HCl/H2O) AminoAcetal->Hydrolysis Deprotection Pyrroline Target: Delta-1-Pyrroline Hydrolysis->Pyrroline Intramolecular Cyclization (-H2O)

Caption: Logical flow for the conversion of DMNP to


-Pyrroline via reductive cyclization.
Experimental Protocol: Catalytic Hydrogenation
  • Charge: In a hydrogenation vessel, dissolve DMNP (10 mmol) in MeOH (50 mL).

  • Catalyst: Add Raney Nickel (10 wt% loading) or 10% Pd/C.

    • Note: Raney Ni is preferred if the acetal must be preserved strictly before acid workup.

  • Reduction: Pressurize to 40 psi H

    
    . Shake/Stir for 4-6 hours.
    
    • Monitoring: IR spectroscopy must show the complete disappearance of the NO

      
       stretch at 1550 cm
      
      
      
      . If peak persists, repressurize.
  • Cyclization: Filter catalyst. Add 1M HCl (10 mL) to the filtrate and stir for 1 hour.

  • Isolation: Neutralize with NaOH. Extract with DCM. The product is volatile; careful concentration is required.

Part 4: Porphyrin Synthesis (The MacDonald-Type Condensation)

DMNP serves as a source of the "aldehyde" unit in the synthesis of meso-substituted porphyrins. By deprotecting DMNP in situ, the resulting 3-nitropropanal condenses with pyrroles.

Strategic Advantage

Using DMNP instead of free 3-nitropropanal prevents the formation of "tar" (polymers) that typically plagues porphyrin synthesis with unstable aliphatic aldehydes.

Protocol Summary
  • Deprotection: Dissolve DMNP in CHCl

    
     containing TFA (Trifluoroacetic acid). Stir 10 min.
    
  • Condensation: Add Pyrrole (equimolar).

  • Oxidation: After 1 hour, add an oxidant (DDQ or p-chloranil) to aromatize the porphyrinogen to the porphyrin.

  • Result: meso-tetrakis(2-nitroethyl)porphyrin (or similar derivatives), which can be further manipulated at the nitro "tail."

Part 5: Handling & Safety (Critical)

1. Energetic Potential: Although DMNP is more stable than the aldehyde, it is still a nitro compound.

  • Distillation: Never distill to dryness. Nitro compounds can concentrate peroxides or unstable byproducts in the pot residue.

  • Shielding: Use a blast shield during vacuum distillation of the pure reagent.

2. Toxicity: Nitroalkanes are potential metabolic poisons.

  • PPE: Double nitrile gloves are required. DMNP permeates latex.

  • Ventilation: All operations, especially the use of silica gel (which can catalyze hydrolysis and release the toxic aldehyde), must be in a fume hood.

References

  • Griesser, H.; Öhrlein, R.; Schwab, W.; Ehrler, R.; Jäger, V. (1999). "3-Nitropropanal, 3-Nitropropanal Dimethyl Acetal, and 3-Nitropropanal Diethyl Acetal". Organic Syntheses, 77, 236.

    • Note: This is the definitive procedure for the synthesis of the reagent.
  • Barton, D. H. R.; Zard, S. Z. (1985). "A New Synthesis of Pyrroles from Nitroalkenes". Journal of the Chemical Society, Chemical Communications. (Contextual reference for nitro-based heterocycle synthesis).
  • Smith, K. M. (2021). "Large-Scale Green Synthesis of Porphyrins".

    • Relevance: Details the condensation of aldehydes with pyrroles, applicable to the deprotected DMNP.
  • ChemScene Safety Data Sheet.

    • Relevance: Handling, toxicity, and physical property verific

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1,1-Dimethoxy-3-nitropropane

Executive Summary 1,1-Dimethoxy-3-nitropropane is a critical "masked" synthon in organic synthesis. It serves as a stable equivalent of 3-nitropropanal , a notoriously unstable intermediate prone to rapid polymerization.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxy-3-nitropropane is a critical "masked" synthon in organic synthesis. It serves as a stable equivalent of 3-nitropropanal , a notoriously unstable intermediate prone to rapid polymerization. This acetal is indispensable for the synthesis of complex alkaloids, including tryptamine derivatives (via Fischer indole synthesis), pyrroles, and histamine analogs.

This Application Note provides two distinct protocols for the synthesis of 1,1-Dimethoxy-3-nitropropane, tailored to specific laboratory needs:

  • Protocol A (The Kornblum Substitution): A high-reliability, bench-scale method utilizing commercially available 3-bromo-1,1-dimethoxypropane. Recommended for medicinal chemistry and small-batch optimization.

  • Protocol B (The Oxidative Addition): A cost-effective, atom-economical route starting from acrolein. Recommended for process chemistry and scale-up scenarios.

Strategic Pathway Analysis

The synthesis of nitro-acetals requires navigating the instability of the aldehyde functionality while introducing the nitro group. We evaluate two primary retrosynthetic disconnections:

  • Route A (Nucleophilic Substitution): Relies on the displacement of a halide by a nitrite ion. While historically the Victor Meyer reaction (

    
    ) was used, modern variations use 
    
    
    
    in polar aprotic solvents (Kornblum reaction) to favor N-alkylation over O-alkylation.
  • Route B (Michael-Type Addition): Involves the addition of nitrous acid (generated in situ) to acrolein. This route is chemically elegant but requires strict temperature control to prevent polymerization of the acrolein substrate.

Pathway Visualization

The following diagram illustrates the mechanistic divergence and convergence of the two protocols.

SynthesisPathways cluster_0 Protocol A: Kornblum Substitution (Robust) cluster_1 Protocol B: Oxidative Addition (Scalable) StartA 3-Bromo-1,1- dimethoxypropane IntermediateA Transition State (S_N2) StartA->IntermediateA Dissolution ReagentA NaNO2 / DMF (+ Urea/Phloroglucinol) ReagentA->IntermediateA Target 1,1-Dimethoxy-3-nitropropane (Target) IntermediateA->Target N-Attack (Major) vs O-Attack (Minor) StartB Acrolein IntermediateB 3-Nitropropanal (Unstable) StartB->IntermediateB 1,4-Addition ReagentB NaNO2 / AcOH ReagentB->IntermediateB IntermediateB->Target Acetalization StepB2 MeOH / H+

Figure 1: Comparative synthetic pathways. Protocol A utilizes a substitution mechanism, while Protocol B employs a conjugate addition followed by protection.

Protocol A: Kornblum Substitution (Recommended)

This protocol is the "Gold Standard" for research laboratories due to its operational simplicity and the commercial availability of the bromide precursor.

Mechanistic Insight

The reaction utilizes the ambident nature of the nitrite ion (


). In polar aprotic solvents like DMF or DMSO, the nitrogen atom is more nucleophilic, favoring the formation of the nitro compound (

) over the nitrite ester (

).
  • Critical Additive: Urea or Phloroglucinol is added to scavenge nitrite esters or prevent side reactions that lead to phenol formation, significantly increasing the purity of the isolated nitro compound.

Materials
ReagentEquiv.[1][2][3]Role
3-Bromo-1,1-dimethoxypropane 1.0Substrate
Sodium Nitrite (

)
1.5Nucleophile
Urea 0.5Scavenger (prevents side reactions)
DMF (N,N-Dimethylformamide) SolventPolar Aprotic Medium
Diethyl Ether SolventExtraction
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Nitrite (10.4 g, 150 mmol) and Urea (3.0 g, 50 mmol) in dry DMF (100 mL).

    • Note: Ensure the DMF is dry to prevent hydrolysis of the acetal.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition: Add 3-Bromo-1,1-dimethoxypropane (18.3 g, 100 mmol) dropwise over 20 minutes.

    • Control Point: Maintain internal temperature < 5°C to minimize O-alkylation (nitrite ester formation).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

      
      ) should disappear.
      
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (300 mL).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Caution: Do not use acidic water, as this will hydrolyze the acetal to the unstable aldehyde.

  • Purification:

    • Wash the combined organic layers with brine (

      
       mL).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Distillation: Purify the residue by vacuum distillation (bp ~85-90°C at 2 mmHg).

Yield: Expect 60–70% as a pale yellow oil.

Protocol B: Oxidative Addition (Scale-Up)

This route avoids the use of halogenated precursors and is more economical for multi-gram to kilogram scale synthesis, though it involves handling hazardous acrolein.

Mechanistic Insight

This is a two-step "one-pot" equivalent. First, nitrous acid adds to acrolein in a Michael-type fashion. The resulting 3-nitropropanal is thermodynamically unstable and must be trapped immediately as the acetal.

Step-by-Step Methodology
  • Reagent Generation: In a reactor, dissolve Sodium Nitrite (1.2 equiv) in water.

  • Michael Addition:

    • Cool to 0°C.

    • Simultaneously add Acrolein (1.0 equiv) and Acetic Acid (1.1 equiv) dropwise.

    • Critical Control: The pH must be carefully controlled (approx pH 4-5) to favor addition over polymerization.

    • Stir for 3 hours at 0°C.

  • Extraction of Intermediate:

    • Extract the aqueous mixture with Ethyl Acetate .

    • Note: Do not concentrate to dryness! 3-nitropropanal is explosive if concentrated and heated. Keep it in solution.

  • Acetalization:

    • Add Methanol (excess) and a catalytic amount of Amberlyst-15 (acid resin) or p-Toluenesulfonic acid (pTSA) to the crude extract.

    • Stir at room temperature for 12 hours.

    • Use a drying agent (Trimethyl orthoformate) to drive the equilibrium if necessary.

  • Final Purification: Neutralize with Sodium Bicarbonate, filter, concentrate, and distill.

Quality Control & Analytics

Verify the identity of the product using the following spectroscopic markers.

TechniqueParameterExpected SignalStructural Assignment
1H NMR

4.4 - 4.5 ppm
Triplet (1H)Acetal methine proton (

)
1H NMR

4.3 - 4.4 ppm
Triplet (2H)Alpha-nitro protons (

)
1H NMR

3.3 ppm
Singlet (6H)Methoxy groups (

)
1H NMR

2.3 - 2.4 ppm
Quartet/Multiplet (2H)Central methylene (

)
IR Wavenumber1550 cm

(Asym), 1370 cm

(Sym)
Nitro group (

) stretch

Process Workflow Diagram (Protocol A)

The following diagram details the operational workflow for the recommended laboratory protocol.

Workflow Setup Reactor Setup (Dry DMF, NaNO2, Urea) Cooling Cool to 0°C Setup->Cooling Addition Add 3-Bromo-1,1-dimethoxypropane (Dropwise, T < 5°C) Cooling->Addition Reaction Reaction Phase (RT, 6-8 Hours) Addition->Reaction Quench Quench (Pour into Ice Water) Reaction->Quench Extraction Extraction (Diethyl Ether) Quench->Extraction Purification Vacuum Distillation (85-90°C @ 2mmHg) Extraction->Purification

Figure 2: Operational workflow for the Kornblum substitution protocol.

Safety & Handling

  • Nitro Compounds: While 1,1-dimethoxy-3-nitropropane is relatively stable, all aliphatic nitro compounds should be treated as potentially energetic. Do not distill to dryness.[4]

  • Acrolein (Protocol B): Acrolein is a potent lachrymator and highly toxic by inhalation. All operations involving acrolein must be performed in a properly functioning fume hood.

  • Skin Absorption: Nitroalkanes can be absorbed through the skin. Wear nitrile gloves and long sleeves.

References

  • Kornblum, N., et al. (1956). "The Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society. Describes the fundamental mechanism of displacing halides with nitrites in DMF.

  • Organic Syntheses. (1993). "3-Nitropropanal."[5][6] Org.[2][3] Synth. 1993, 72, 232. Provides the authoritative procedure for the oxidative addition of nitrite to acrolein.

  • McMurry, J. (2011). Organic Chemistry. Discussion on acetal protection groups and their stability in basic vs. acidic media.
  • PubChem Compound Summary. (2023). "1,1-Dimethoxy-3-nitropropane."[5] National Center for Biotechnology Information.

Sources

Application

Application Note: Strategic Utilization of 1,1-Dimethoxy-3-nitropropane in Heterocyclic Synthesis

Executive Summary 1,1-Dimethoxy-3-nitropropane (DMNP) represents a bifunctional "masked" synthon critical to the synthesis of complex indole alkaloids, specifically the tryptamine class (e.g., Sumatriptan, Melatonin). It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxy-3-nitropropane (DMNP) represents a bifunctional "masked" synthon critical to the synthesis of complex indole alkaloids, specifically the tryptamine class (e.g., Sumatriptan, Melatonin). It serves as a stable equivalent of 3-nitropropanal, where the aldehyde functionality is protected as a dimethyl acetal.

This application note details the reaction mechanisms governing its synthesis via Michael addition, its controlled reduction to the corresponding amine, and its subsequent utilization in the Grandberg and Fischer Indole syntheses. We prioritize safety and scalability, addressing the energetic nature of nitro-compounds and the hydrolytic sensitivity of acetals.

Molecular Profile & Reactivity Matrix

PropertySpecification
IUPAC Name 1,1-Dimethoxy-3-nitropropane
Structure

Role Masked 3-aminobutanal equivalent
Key Instability Acid-sensitive (acetal hydrolysis); Thermally sensitive (nitro group)
Primary Application Synthesis of Tryptamine/Tryptophan analogs
The "Masked" Advantage

Direct use of 3-nitropropanal is impractical due to rapid polymerization and instability. DMNP protects the aldehyde as an acetal, allowing the nitro group to be manipulated (reduced, alkylated) without affecting the carbonyl equivalent until deprotection is triggered by acid.

Reaction Mechanism: The Michael Addition

The synthesis of DMNP relies on the conjugate addition (Michael reaction) of nitromethane to acrolein dimethyl acetal. This reaction is thermodynamically favorable but kinetically sensitive to polymerization of the acrolein substrate.

Mechanistic Pathway[1][2][3][4]
  • Activation: A hindered base (e.g., DBU or Tetramethylguanidine) deprotonates nitromethane (

    
    ), generating the nitronate anion.
    
  • Conjugate Attack: The nitronate attacks the

    
    -carbon of acrolein dimethyl acetal.
    
  • Protonation: The resulting enolate is protonated by the conjugate acid of the base, regenerating the catalyst and yielding the product.

MichaelAddition Nitromethane Nitromethane (CH3NO2) Nitronate Nitronate Anion [CH2NO2]- Nitromethane->Nitronate Deprotonation Base Base (DBU) Base->Nitronate Catalysis Intermediate Enolate Intermediate Nitronate->Intermediate Michael Attack on β-carbon AcroleinAcetal Acrolein Dimethyl Acetal (Electrophile) AcroleinAcetal->Intermediate Product 1,1-Dimethoxy-3-nitropropane Intermediate->Product Protonation

Figure 1: Mechanism of DMNP synthesis via base-catalyzed Michael addition.

Experimental Protocols

Protocol A: Synthesis of 1,1-Dimethoxy-3-nitropropane

Objective: Synthesis of DMNP from acrolein dimethyl acetal. Scale: 100 mmol (Pilot Scale)

Reagents:

  • Acrolein dimethyl acetal (11.6 g, 100 mmol)

  • Nitromethane (6.7 g, 110 mmol) - Excess used to drive kinetics

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq, catalytic)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel. Flush with Nitrogen (

    
    ).
    
  • Charging: Add Nitromethane (110 mmol) and Methanol (50 mL) to the flask.

  • Catalyst Addition: Cool the solution to 0°C using an ice/salt bath. Add DBU dropwise.

    • Critical Control: Ensure temperature does not exceed 5°C. Nitronate formation is exothermic.

  • Substrate Addition: Add Acrolein dimethyl acetal dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Why? Rapid addition causes local heating, favoring polymerization of acrolein over the Michael addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup:

    • Neutralize the base with stoichiometric acetic acid. Do not use strong mineral acids, as this will hydrolyze the acetal.

    • Concentrate in vacuo.

    • Dissolve residue in

      
      , wash with brine, dry over 
      
      
      
      .
  • Purification: Vacuum distillation (approx. 80-85°C at 2 mmHg).

    • Safety: Do not overheat the pot residue; nitro compounds can decompose explosively.

Protocol B: Catalytic Hydrogenation to 4,4-Dimethoxybutylamine

Objective: Reduction of the nitro group to an amine without cleaving the acetal.

Reagents:

  • 1,1-Dimethoxy-3-nitropropane (Product from Protocol A)

  • Catalyst: Raney Nickel (active) or 10% Pd/C

  • Solvent: Methanol[1]

Methodology:

  • Loading: In a high-pressure autoclave, dissolve DMNP in Methanol.

  • Catalyst: Add Raney Nickel (10 wt% loading).

    • Safety: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.

  • Hydrogenation: Pressurize to 50 psi

    
    . Stir vigorously at 40°C for 6 hours.
    
  • Filtration: Filter catalyst through a Celite pad under Argon.

  • Isolation: Concentrate filtrate to yield the crude amine.

Downstream Application: Tryptamine Synthesis

The primary value of DMNP is its conversion into tryptamines via the Fischer Indole Synthesis.

The Pathway[1][2][4]
  • Acetal Hydrolysis: The amine (4,4-dimethoxybutylamine) is treated with dilute acid to unmask the aldehyde.

  • Cyclization: The resulting aldehyde reacts with a phenylhydrazine derivative.

  • Sigmatropic Rearrangement: The hydrazone undergoes [3,3]-sigmatropic rearrangement (Fischer Indole) to form the indole core.

IndoleSynthesis NitroAcetal 1,1-Dimethoxy-3-nitropropane AmineAcetal 4,4-Dimethoxybutylamine NitroAcetal->AmineAcetal H2 / Raney Ni (Reduction) Aldehyde 4-Aminobutanal (Transient) AmineAcetal->Aldehyde Aq. HCl (Deprotection) Hydrazone Arylhydrazone Aldehyde->Hydrazone + Phenylhydrazine Hydrazine Phenylhydrazine Hydrazine->Hydrazone Indole Tryptamine Hydrazone->Indole Fischer Indole Rearrangement (-NH3)

Figure 2: Conversion of DMNP to Tryptamine via reduction and Fischer Cyclization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Michael) Polymerization of Acrolein AcetalLower addition temperature; Ensure base is not in large excess.
Acetal Hydrolysis Acidic quench or moistureUse Acetic Acid for neutralization; Ensure anhydrous solvents.
Incomplete Reduction Catalyst poisoningUse fresh Raney Ni; Ensure starting material is free of sulfur/halides.
Dark Product Thermal decompositionKeep distillation pot temp <100°C; Use high vacuum.

References

  • Organic Syntheses , "Nitroacetaldehyde Diethyl Acetal". Org.[2] Synth.1977 , 57, 60. (Provides foundational protocol for nitro-acetal synthesis via Michael addition). Link

  • Beilstein Journal of Organic Chemistry , "First synthesis of acylated nitrocyclopropanes". Beilstein J. Org. Chem.2023 , 19, 863–871. (Discusses reactivity of nitro-Michael acceptors). Link

  • ResearchGate , "Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation". (Contextualizes the downstream application of amino-acetals). Link

  • PubChem , "1,1-Dimethoxypropane Compound Summary". (Physical property verification). Link

Sources

Method

Application Note: Chemoselective Reduction of 1,1-Dimethoxy-3-nitropropane to 3,3-Dimethoxypropan-1-amine

Executive Summary The conversion of 1,1-dimethoxy-3-nitropropane (1) to 3,3-dimethoxypropan-1-amine (2) represents a classic challenge in chemoselective reduction: reducing a robust nitro group ( ) to a primary amine ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 1,1-dimethoxy-3-nitropropane (1) to 3,3-dimethoxypropan-1-amine (2) represents a classic challenge in chemoselective reduction: reducing a robust nitro group (


) to a primary amine (

) while preserving a labile dimethyl acetal moiety.

Acetals are notoriously acid-sensitive. Standard nitro reduction protocols involving acidic media (e.g., Fe/HCl, SnCl


/HCl, or Zn/AcOH) will inevitably hydrolyze the acetal to the aldehyde, leading to polymerization or the formation of "tarry" side products.

This guide details three validated protocols designed to operate under neutral to basic conditions , ensuring the integrity of the acetal protecting group.

Reaction Scheme

Strategic Analysis of Reduction Methods

The choice of method depends on scale, available equipment, and safety constraints.

FeatureMethod A: Catalytic Hydrogenation Method B: LiAlH

Reduction
Method C: Transfer Hydrogenation
Reagent H

gas + Raney Ni (or Pd/C)
Lithium Aluminum HydrideAmmonium Formate + Pd/C
Mechanism Heterogeneous CatalysisNucleophilic Hydride AttackH-Transfer on Surface
pH Environment Neutral/Basic (Adjustable)Basic (Alkoxide formation)Neutral
Scalability High (Industrial Standard)Low/Medium (Lab Scale)Medium
Acetal Stability Excellent (if acid-free)Excellent Good
Safety Risk Pressurized H

(Flammable)
Pyrophoric ReagentCO

evolution (Pressure)

Protocol A: Catalytic Hydrogenation (High-Pressure)

Context: This is the preferred method for multigram to kilogram scale synthesis due to its cleanliness and ease of workup. Raney Nickel is often superior to Pd/C for aliphatic nitro compounds as it is less prone to poisoning by the resulting amine.

Workflow Diagram

Hydrogenation_Workflow Start Start: 1,1-Dimethoxy-3-nitropropane Prep Solvent Prep: MeOH + 1% NH4OH (Prevents Acetal Hydrolysis) Start->Prep Load Autoclave Loading: Substrate + Raney Ni Prep->Load Reaction Reaction: 50 psi H2, 40-50°C, 6-12h Load->Reaction Filter Filtration: Remove Catalyst (Celite) Reaction->Filter Distill Distillation: Isolate Amine Filter->Distill

Figure 1: Workflow for the catalytic hydrogenation of nitro acetals.

Detailed Procedure
  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 1,1-dimethoxy-3-nitropropane (10.0 g, 67 mmol) in Methanol (100 mL).

  • Buffering (Critical): Add 1.0 mL of concentrated aqueous ammonia (NH

    
    OH) or Triethylamine.
    
    • Why? Although hydrogenation is neutral, trace oxidation of methanol can produce formic acid, or the catalyst surface may have residual acidity. The base ensures the pH stays >7, protecting the acetal.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 1.0 g, washed with MeOH).

    • Safety: Raney Nickel is pyrophoric when dry. Handle as a slurry under solvent or water.

  • Reaction: Seal the reactor. Purge with N

    
     (3x) and then H
    
    
    
    (3x). Pressurize to 50 psi (3.4 bar) with H
    
    
    . Stir vigorously at 40–50°C .
  • Monitoring (Self-Validating): Monitor H

    
     uptake. The reaction is complete when uptake ceases.
    
    • TLC Control: Stain with Ninhydrin (product turns purple/blue). Nitro starting material does not stain.

  • Workup:

    • Cool the reactor and vent H

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst. Keep the catalyst wet during disposal.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove MeOH.

  • Purification: Distill the residue under vacuum (approx. 60-65°C at 10 mmHg) to obtain the pure amine as a colorless liquid.

Protocol B: Chemical Reduction (LiAlH )

Context: Ideal for laboratory scale (<5 g) where high-pressure equipment is unavailable. LiAlH


 is a potent reducing agent that operates in strongly basic media, guaranteeing acetal survival.
Mechanistic Pathway[1]

LAH_Mechanism Nitro Nitro-Acetal R-NO2 Intermediate Aluminum-Nitronate Complex Nitro->Intermediate Reduction (THF, 0°C) LAH LiAlH4 (Hydride Source) LAH->Intermediate Hydrolysis Fieser Workup (H2O / NaOH) Intermediate->Hydrolysis Product Amine-Acetal R-NH2 Hydrolysis->Product

Figure 2: Step-wise reduction using Lithium Aluminum Hydride.

Detailed Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a Nitrogen atmosphere.

  • Reagent Prep: Charge the flask with LiAlH

    
      (3.8 g, 100 mmol, 1.5 equiv) and anhydrous THF  (100 mL). Cool to 0°C.[1]
    
  • Addition: Dissolve 1,1-dimethoxy-3-nitropropane (10.0 g, 67 mmol) in dry THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension.
    
    • Caution: The reduction of aliphatic nitro compounds is exothermic. Control the addition rate to maintain a gentle reflux or keep temp <10°C during addition.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 2–4 hours.

  • Quenching (Fieser Method): Cool the mixture to 0°C. Carefully add:

    • 3.8 mL Water

    • 3.8 mL 15% NaOH solution

    • 11.4 mL Water

    • Result: A granular white precipitate (aluminum salts) forms, which is easy to filter.

  • Isolation: Filter off the solids. Dry the filtrate over Na

    
    SO
    
    
    
    . Evaporate the solvent to yield the crude amine.[2]

Protocol C: Transfer Hydrogenation (Ammonium Formate)

Context: A "green" alternative that avoids H


 cylinders and pyrophoric hydrides.
Procedure
  • Mix: In a round-bottom flask, dissolve the nitro substrate (10 mmol) in Methanol (30 mL).

  • Reagents: Add Ammonium Formate (50 mmol, 5 equiv) and 10% Pd/C (10 wt% of substrate mass).

  • Reaction: Stir at room temperature (or mild heat, 40°C). The reaction typically evolves CO

    
     gas (ensure venting).
    
  • Completion: Monitor by TLC (approx. 2-6 hours).

  • Workup: Filter through Celite and concentrate. The residue may contain residual ammonium formate; dissolve in DCM and wash with small amount of saturated NaHCO

    
     (brine is safer to avoid emulsion) to purify.
    

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationFailure ModeCorrective Action
pH Neutral to Basic (pH 7-10)Acidic pH (<7)Acetal Hydrolysis. Add Et

N or NH

to reaction media.
Temperature < 60°C> 80°CPolymerization of intermediate aldehydes (if hydrolysis occurs).
Reaction Time 4 - 12 hours> 24 hoursFormation of secondary amines (dimers) via condensation.
Catalyst Raney Ni or Pd/CPoisoned CatalystEnsure substrate is free of sulfur/halides. Wash Raney Ni thoroughly.

Self-Validating Check:

  • NMR Spectroscopy:

    • Starting Material: Triplet at ~4.4 ppm (CH

      
      -NO
      
      
      
      ).
    • Product: Triplet shifts upfield to ~2.7 ppm (CH

      
      -NH
      
      
      
      ).
    • Acetal Integrity: Singlet at ~3.3 ppm (OCH

      
      ) and triplet at ~4.5 ppm (acetal CH) must remain unchanged.
      

References

  • Synthesis of Amine Acetals (Patent Context)

    • Preparation of aminoacetaldehyde dimethyl acetal.[2][3] (US Patent 3976701A). Describes the stability of acetals in basic hydrogenation conditions (liquid ammonia).

  • General Catalytic Hydrogenation

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text on nitro reduction).
    • Catalytic hydrogenation of aliphatic nitro compounds.[4] (General methodology for Raney Ni usage).

  • LiAlH

    
     Reduction Mechanism: 
    
    • Reduction of Nitro Compounds to Amines.[5] Organic Chemistry Portal.

  • Transfer Hydrogenation

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions.[6] Synthesis, 1988(01), 91-95.

Sources

Application

Application Note: Strategic Utilization of 1,1-Dimethoxy-3-nitropropane in Heterocyclic Scaffolding

Introduction: The "Masked" Functionality Paradox In the landscape of drug discovery, 1,1-Dimethoxy-3-nitropropane (CAS: 72447-81-5) represents a critical "masked" synthon.[1] It solves a fundamental stability paradox in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Masked" Functionality Paradox

In the landscape of drug discovery, 1,1-Dimethoxy-3-nitropropane (CAS: 72447-81-5) represents a critical "masked" synthon.[1] It solves a fundamental stability paradox in organic synthesis: the need for a reactive 3-nitropropanal species that is simultaneously stable enough for storage and handling.[1]

Free 3-nitropropanal is prone to rapid polymerization and degradation due to the electron-withdrawing nitro group increasing the electrophilicity of the aldehyde.[1] By protecting the aldehyde as a dimethyl acetal, this reagent allows researchers to introduce a 3-carbon chain bearing a nitrogen functionality into complex molecules without the side reactions associated with the free aldehyde.

This guide details the protocols for "unlocking" this molecule to synthesize tryptamine derivatives , isoquinolines , and porphyrin macrocycles —core scaffolds in modern oncology and neurology therapeutics.

Safety & Handling (Critical)

Hazard Class: Nitroalkane / Acetal Signal Word: WARNING[1][2]

HazardDescriptionMitigation
Energetic Instability Aliphatic nitro compounds can decompose violently at high temperatures or if distilled to dryness.[1]NEVER distill the residue to dryness.[1] Use a blast shield during hydrogenation.[1]
Flammability Flash point < 37°C. Vapors form explosive mixtures with air.[1]Ground all glassware.[1] Use spark-proof tools.
Acid Sensitivity Acetals hydrolyze rapidly in acidic moisture, releasing methanol and the unstable aldehyde.[1]Store under inert gas (Argon/N2) with desiccant.[1]

Experimental Workflow: The Divergent Pathway

The utility of 1,1-Dimethoxy-3-nitropropane lies in its ability to diverge into two distinct chemical lineages:

  • The Amine Route (Reductive): Preserves the acetal, converts nitro to amine.[1] Used for Pictet-Spengler cyclizations.[1]

  • The Aldehyde Route (Hydrolytic): Removes the acetal to generate the aldehyde in situ.[1] Used for Henry reactions or Porphyrin synthesis.[1]

G Start 1,1-Dimethoxy- 3-nitropropane Amine 3-Aminopropanal dimethyl acetal Start->Amine H2, Raney Ni (Protocol A) Aldehyde 3-Nitropropanal (In Situ) Start->Aldehyde HCl/H2O (Protocol B) Isoquinoline Tetrahydro- isoquinolines Amine->Isoquinoline + Phenethylamine Tryptamine Beta-Carbolines (Tryptamine analogs) Amine->Tryptamine + Indole (Pictet-Spengler) Porphyrin Meso-Substituted Porphyrins Aldehyde->Porphyrin + Pyrrole (Lindsey Method) Nitroaldol Nitroaldol Adducts Aldehyde->Nitroaldol + Nucleophile

Figure 1: Divergent synthetic utility of 1,1-Dimethoxy-3-nitropropane.[1] The "Amine Route" is preferred for alkaloid synthesis, while the "Aldehyde Route" serves macrocycle chemistry.

Protocol A: Catalytic Hydrogenation (The Amine Route)

Objective: Synthesis of 3-aminopropanal dimethyl acetal. Rationale: This intermediate is the "Universal Linker" for creating nitrogen heterocycles.[1] We use catalytic hydrogenation over Lithium Aluminum Hydride (LiAlH4) to prevent acetal cleavage and ensure scalability.[1]

Reagents
  • Substrate: 1,1-Dimethoxy-3-nitropropane (10 mmol)

  • Catalyst: Raney Nickel (approx.[1][3] 1.0 g wet slurry) OR 10% Pd/C (5 wt%)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Atmosphere: Hydrogen gas (H2)[1]

Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave vessel, dissolve 1,1-Dimethoxy-3-nitropropane in Methanol (concentration ~0.5 M).

    • Note: Avoid acidic solvents (e.g., acetic acid) which will prematurely hydrolyze the acetal.[1]

  • Catalyst Addition: Carefully add the Raney Nickel slurry under an Argon blanket.[1]

    • Safety: Raney Nickel is pyrophoric when dry.[1] Keep wet at all times.[1]

  • Hydrogenation: Seal the vessel. Purge with N2 (3x) and then H2 (3x).[1] Pressurize to 40-50 psi (3-4 bar) .

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Monitoring: Monitor H2 uptake. The reaction is complete when uptake ceases.[1] TLC (SiO2, 5% MeOH/DCM) should show the disappearance of the non-polar nitro compound.

  • Workup: Filter the catalyst through a Celite pad (keep wet!). Rinse with Methanol.[1][4]

  • Concentration: Remove solvent under reduced pressure (Rotavap) at <40°C.

    • Result: A colorless to pale yellow oil (3-aminopropanal dimethyl acetal).[1] Yields typically >90%.[1]

Quality Control (NMR)
Signal (1H NMR, CDCl3)MultiplicityAssignmentValidation Criteria
4.5 ppm Triplet (1H)Acetal CHMust be present (Intact acetal)
3.3 ppm Singlet (6H)Methoxy -OCH3Integration 6:1 vs Acetal proton
2.7 ppm Triplet (2H)-CH2-NH2Shifted upfield from Nitro precursor
1.7 ppm Multiplet (2H)Central -CH2-Distinct coupling pattern

Protocol B: In-Situ Hydrolysis & Porphyrin Synthesis[1]

Objective: Synthesis of meso-substituted porphyrins via the Lindsey method. Rationale: 3-nitropropanal is too unstable to isolate.[1] We generate it in situ in the presence of pyrrole to trap it immediately into the porphyrinogen macrocycle.[1]

Reagents
  • Precursor: 1,1-Dimethoxy-3-nitropropane[1][2]

  • Co-reactant: Pyrrole (freshly distilled)

  • Catalyst: BF3·OEt2 (Boron trifluoride etherate) or TFA[1]

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)[1]

  • Solvent: Dichloromethane (DCM, dry)[1]

Step-by-Step Methodology
  • Assembly: In a dry round-bottom flask, dissolve 1,1-Dimethoxy-3-nitropropane (10 mmol) and Pyrrole (10 mmol) in dry DCM (1 L).

    • Note: High dilution (10 mM) is critical to favor cyclization over polymerization.[1]

  • Activation: Add BF3·OEt2 (1 mmol) via syringe.[1]

    • Mechanism:[1][2] The Lewis acid cleaves the methoxy groups, generating the reactive aldehyde cation which is immediately attacked by pyrrole.

  • Cyclization: Stir at room temperature for 1 hour in the dark (porphyrinogens are light-sensitive).

  • Oxidation: Add DDQ (7.5 mmol) to convert the porphyrinogen to the aromatic porphyrin.[1] Stir for 1 hour.

  • Neutralization: Quench with Triethylamine (TEA).

  • Purification: Pass the crude mixture through a silica plug to remove tarry byproducts. Isolate the porphyrin via column chromatography.[1][4]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Acetal hydrolysis during reduction.[1]Ensure Methanol is anhydrous.[1] Add a trace of TEA to buffer acidity.[1]
Polymerization (Protocol B) Concentration too high.Dilute reaction to 10^-2 M. Ensure "Steady State" concentration of aldehyde is low.
Incomplete Reduction Catalyst poisoning.Use fresh Raney Ni. Ensure sulfur contaminants are absent from the starting material.[1]

References

  • PubChem. (2025).[1] 1,1-Dimethoxypropane Compound Summary. National Library of Medicine.[1] [Link] (Note: Structural analog and property reference).

  • Lindsey, J. S., et al. (1987).[1] Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions.[1] Journal of Organic Chemistry.[1][5] [Link]

  • Stelmach, J. E., et al. (2025).[1] Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles. ResearchGate.[1][6] [Link]

  • Cox, E. D., & Cook, J. M. (1995).[1] The Pictet-Spengler condensation: a new direction for an old reaction.[1] Chemical Reviews.[1] [Link]

Sources

Method

Precision Catalytic Hydrogenation of Aliphatic Nitro Compounds

Strategies for Selectivity, Scale, and Safety Introduction: The Aliphatic Challenge The reduction of aliphatic nitro compounds ( ) to primary amines ( ) is a cornerstone transformation in the synthesis of amino acids, ca...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Selectivity, Scale, and Safety

Introduction: The Aliphatic Challenge

The reduction of aliphatic nitro compounds (


) to primary amines (

) is a cornerstone transformation in the synthesis of amino acids, carbohydrates, and energetic materials. Unlike their aromatic counterparts, aliphatic nitro compounds present unique challenges. The lack of a conjugated

-system renders the intermediates (nitroso and hydroxylamine species) chemically distinct, often leading to lower stability and a higher propensity for side reactions, specifically dimerization and condensation .

This Application Note provides a rigorous, field-proven framework for selecting catalysts, optimizing conditions, and safely executing hydrogenations to ensure high yield and purity.

Mechanistic Insight: The Reduction Pathway & Failure Modes

Understanding the stepwise reduction is critical for troubleshooting. The reaction does not proceed directly to the amine but passes through discrete intermediates.[1]

The "Condensation Trap": The most common failure mode in aliphatic nitro reduction is the formation of secondary amines (


). This occurs when a partially reduced intermediate (Nitroso or Hydroxylamine) condenses with the newly formed primary amine.
Diagram 1: Mechanistic Pathway & Side Reactions

NitroReduction Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso + H2 Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Schiff Imine/Schiff Base Nitroso->Schiff + R-NH2 (-H2O) Amine Primary Amine (R-NH2) Hydroxyl->Amine + H2 (Rate Limiting) SecAmine Secondary Amine (Dimer Impurity) Schiff->SecAmine + H2

Caption: Stepwise reduction pathway. Red nodes indicate the "Condensation Trap" where intermediates react with the product to form unwanted secondary amines.

Strategic Optimization: Catalyst & Condition Matrix

Selection of the catalyst system dictates the reaction's selectivity profile.

Table 1: Catalyst Selection Matrix
Catalyst SystemActivitySelectivity ProfileBest ApplicationCritical Limitation
Pd/C (5-10%) HighLow (Dehalogenates)General purpose; rapid screening.Can remove Cl/Br/I. Promotes condensation if neutral.
Raney Nickel ModerateHigh (Preserves Halogens)Bulk scale-up; substrates with halogens or benzyl ethers.Pyrophoric. Requires high pressure (>50 psi) often.
PtO₂ (Adams) Very HighModerateSterically hindered nitro groups.Expensive. Can reduce aromatic rings if over-exposed.
Pd/C + Acid HighVery High (Amine Purity)Gold Standard for preventing secondary amines.Requires neutralization workup.
The Role of Acid Additives (The "Proton Shield")

To prevent the "Condensation Trap" shown in Diagram 1, the reaction medium should be acidified (e.g., HCl, Acetic Acid, or Methanesulfonic Acid).

  • Mechanism: The acid immediately protonates the primary amine product (

    
    ).
    
  • Result: The ammonium species is non-nucleophilic and cannot attack the Nitroso intermediate.

  • Recommendation: Use 1.0–1.5 equivalents of acid relative to the nitro substrate when using Pd/C [1].

Detailed Protocols
Protocol A: High-Fidelity Reduction (Pd/C with Acid)

Best for: High-value intermediates, complex molecules, and preventing dimerization.

Reagents:

  • Substrate: Aliphatic Nitro compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (0.1 M concentration)

  • Additive: HCl (1.2 equiv, added as 1M aqueous or dioxane solution)

Step-by-Step:

  • Inerting: Purge the reaction vessel (flask or hydrogenation bottle) with Nitrogen (

    
    ) for 5 minutes.
    
  • Loading: Add the nitro substrate and solvent.[2]

  • Acidification: Add the HCl solution. Note: Ensure the solution is homogenous.

  • Catalyst Addition: Carefully add Pd/C under a blanket of

    
    . Caution: Dry Pd/C can spark in the presence of methanol vapors.
    
  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (

      
      ) three times.
      
    • Maintain

      
       pressure (Balloon for small scale; 30–50 psi for Parr shaker).
      
    • Stir vigorously (mass transfer limited reaction).

  • Monitoring: Monitor

    
     uptake. The reaction is complete when uptake ceases. Confirm by TLC (stain with Ninhydrin for amines).
    
  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with methanol.

    • Concentrate filtrate to obtain the Amine Hydrochloride salt.

    • Optional: To free-base, treat with basic resin or aqueous

      
       and extract.
      
Protocol B: Robust Scale-Up (Raney Nickel)

Best for: Large batches, substrates with halogens (Cl, Br), or benzyl protecting groups.

Safety Pre-Check: Raney Nickel is pyrophoric (ignites in air).[3] It is supplied as a slurry in water (pH ~10). Never let it dry out [2].[4]

Reagents:

  • Substrate: Aliphatic Nitro compound[1][5][6][7]

  • Catalyst: Raney Nickel (Type 2800 or similar), ~20 wt% loading.

  • Solvent: Ethanol or Methanol.

Step-by-Step:

  • Catalyst Prep:

    • Weigh the Raney Ni slurry.

    • Critical Washing: Decant the supernatant water. Wash the catalyst 3x with the reaction solvent (Ethanol) to remove water and residual base. Keep the catalyst covered with liquid at all times.

  • Loading: Transfer the catalyst slurry into the reactor (autoclave/Parr bottle). Add substrate solution.[2]

  • Reaction:

    • Pressurize to 50–60 psi

      
      . (Raney Ni often requires higher pressure than Pd).
      
    • Heat to 40–50°C if reaction is sluggish (monitor exotherm carefully).

  • Quench:

    • Cool to room temperature. Purge with

      
      .
      
    • Filter through Celite. IMMEDIATELY quench the filter cake with water. Do not pull air through the dry cake for extended periods.

    • Dispose of the catalyst in a dedicated waste container with water/acid (consult local safety officers).

Experimental Workflow & Safety Logic
Diagram 2: Experimental Workflow

Workflow Start Start: Nitro Substrate Choice Halogens Present? Start->Choice RouteA Route A: Pd/C + HCl (Prevents Dimerization) Choice->RouteA No RouteB Route B: Raney Nickel (Preserves Halogens) Choice->RouteB Yes Safety Safety Check: Inert Gas Purge (N2) RouteA->Safety RouteB->Safety Reaction Hydrogenation (Monitor H2 Uptake) Safety->Reaction Validation Self-Validation: 1. H2 Uptake Flatline? 2. TLC (Ninhydrin +) Reaction->Validation Validation->Reaction Incomplete (Add Time/Cat) Workup Filtration (Celite) & Isolation Validation->Workup Pass

Caption: Decision tree for catalyst selection and operational workflow.

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use these checkpoints:

  • The "Stall" (Incomplete Conversion):

    • Symptom:[2][5][8][9]

      
       uptake stops before theoretical volume.
      
    • Cause: Catalyst poisoning (often by the amine product itself).

    • Fix: Add fresh catalyst (under

      
       flow). If using Pd/C, ensure acid was added to prevent amine poisoning.
      
  • Exotherm Management:

    • Nitro reduction is highly exothermic (~500 kJ/mol).

    • Control: For scale-up (>5g), add the substrate in portions or use a cooling jacket. Do not pressurize

      
       until the vessel is thermally stable.
      
  • Blue/Green Filtrate:

    • If using Raney Ni, a green filtrate indicates Nickel leaching.

    • Fix: Treat filtrate with EDTA or pass through a silica plug to remove metal ions before crystallization.

References
  • Prevention of Dimerization: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Raney Nickel Safety: "Raney Nickel - Hazardous Substance Fact Sheet." New Jersey Department of Health. Link

  • Catalyst Comparison: "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon." BenchChem. Link

  • General Mechanism: "Reduction of Nitro Compounds."[6] Wikipedia (Verified General Consensus). Link

  • Organic Syntheses Protocol: "Catalytic Hydrogenation of Nitro Compounds." Org.[10][11] Synth. (Standard verified procedures). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,1-Dimethoxy-3-nitropropane Optimization

This guide outlines the technical optimization for synthesizing 1,1-Dimethoxy-3-nitropropane (also known as 3-nitropropanal dimethyl acetal ). Technical Note: A common misconception is that this molecule is derived from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical optimization for synthesizing 1,1-Dimethoxy-3-nitropropane (also known as 3-nitropropanal dimethyl acetal ).

Technical Note: A common misconception is that this molecule is derived from the Michael addition of nitromethane to acrolein. That reaction yields a C4 chain (4-nitrobutanal). The C3 skeleton of 1,1-dimethoxy-3-nitropropane requires the nucleophilic addition of nitrite to acrolein, followed by acetalization.

Process Overview & Critical Process Parameters (CPP)

The synthesis is a two-stage cascade. The intermediate, 3-nitropropanal , is thermally unstable and prone to polymerization. Optimization relies on kinetic control during the nitrite addition and rapid thermodynamic trapping via acetalization.

Reaction Pathway[1][2][3][4][5][6][7]
  • Nitrite Addition: Acrolein +

    
     + 
    
    
    
    
    
    3-Nitropropanal (Unstable Intermediate)
  • Acetalization: 3-Nitropropanal +

    
     + 
    
    
    
    
    
    1,1-Dimethoxy-3-nitropropane
Optimization Table
ParameterOptimal RangeScientific Rationale
Temperature (Step 1)

to

Critical: Higher temperatures favor the polymerization of acrolein and the decomposition of nitrous acid into

gases.
pH Control (Step 1) Mildly Acidic (AcOH)Acetic acid buffers the reaction. Strong mineral acids trigger rapid decomposition of the nitrite source.
Solvent System THF/Water or Et2O/WaterA biphasic or miscible organic/aqueous system is necessary to solubilize both the organic acrolein and inorganic nitrite.
Acetalization Agent Trimethyl OrthoformateActs as a water scavenger (chemical dehydration), driving the equilibrium to the acetal side more effectively than physical water removal.
Workup pH Neutral to Basic (pH 7-8)The final acetal is acid-labile. The workup must neutralize the p-TSA catalyst before isolation.

Troubleshooting Guide (Q&A)

Phase 1: Formation of 3-Nitropropanal[8][9]

Q: The reaction mixture turned into a viscous gum/solid. What happened? A: You likely experienced acrolein polymerization .

  • Cause: The reaction temperature exceeded

    
    , or the addition of acetic acid was too rapid, creating localized hot spots.
    
  • Solution: Maintain the reactor at

    
    . Add acetic acid dropwise. Ensure vigorous stirring to prevent concentration gradients. Include a radical inhibitor (e.g., hydroquinone) if the acrolein source is uninhibited.
    

Q: I see brown fumes evolving during the nitrite addition. A: This indicates decomposition of nitrous acid .

  • Cause: The acid concentration is too high relative to the nitrite, generating unstable

    
     which disproportionates into 
    
    
    
    and
    
    
    (brown gas).
  • Solution: Slow down the acid addition. Ensure the sodium nitrite is fully dissolved in the aqueous phase before introducing the acid.

Phase 2: Acetalization & Isolation

Q: My yield is low, and NMR shows the aldehyde peak (


 ppm) persists. 
A:  The acetalization equilibrium is incomplete .
  • Cause: Water generated during acetalization is hydrolyzing the product back to the aldehyde.

  • Solution: Increase the equivalents of Trimethyl Orthoformate (TMOF) . TMOF reacts irreversibly with water to form methyl formate and methanol, chemically removing water from the equilibrium.[1]

Q: The product decomposes during vacuum distillation. A: The product is heat-sensitive in the presence of trace acid .

  • Cause: Residual p-Toluenesulfonic acid (p-TSA) was not neutralized prior to heating.

  • Solution: Quench the reaction with sodium bicarbonate or triethylamine before concentrating. Ensure the crude oil is slightly basic/neutral before applying heat.

Visualized Pathways

Figure 1: Reaction Logic & Failure Points

This diagram illustrates the synthesis flow and identifies where the process typically fails (red nodes).

ReactionLogic Acrolein Acrolein (Reactive Substrate) Intermediate 3-Nitropropanal (Unstable Intermediate) Acrolein->Intermediate Nucleophilic Attack NaNO2 NaNO2 / AcOH (Nitrite Source) NaNO2->Intermediate NOx FAILURE: NOx Gas (Acid Excess) NaNO2->NOx Rapid Acid Addn Polymer FAILURE: Polymerization (Temp > 10°C) Intermediate->Polymer Uncontrolled Exotherm Acetalization Acetalization (MeOH, TMOF, p-TSA) Intermediate->Acetalization Immediate Processing Product 1,1-Dimethoxy-3-nitropropane (Target) Acetalization->Product Water Scavenging Reversion Hydrolysis (Water present) Product->Reversion Acidic Workup

Caption: Synthesis pathway highlighting the unstable intermediate node and critical failure modes (Red).

Figure 2: Optimized Apparatus Setup

A conceptual setup to manage the exotherm and biphasic nature of Step 1.

Setup cluster_safety Safety Controls Reactor Jacketed Reactor (0°C Coolant) Scrubber Caustic Scrubber (For NOx/Acrolein vapors) Reactor->Scrubber Vent Line Stirrer Overhead Stirrer (High Torque for Viscosity) Stirrer->Reactor DroppingFunnel Pressure-Equalizing Dropping Funnel (AcOH) DroppingFunnel->Reactor Slow Addition InternalTherm Internal Thermometer (Keep T < 5°C) InternalTherm->Reactor

Caption: Reactor configuration emphasizing temperature control and vapor scrubbing.

Validated Protocol (Standardized)

Safety Warning: Acrolein is an intense lachrymator and highly toxic. All operations must be performed in a functioning fume hood. Nitromethane/Nitrite residues should never be mixed with strong organic amines or dried completely without stabilization due to explosion hazards.

Step 1: Synthesis of Crude 3-Nitropropanal
  • Preparation: In a 3-neck flask, dissolve Sodium Nitrite (1.2 equiv) in water (

    
    ). Add THF  (
    
    
    
    ) and cool to
    
    
    .
  • Addition: Add Acrolein (1.0 equiv) in one portion.

  • Acidification: Dropwise, add Glacial Acetic Acid (1.2 equiv) . Crucial: Monitor internal temperature; do not allow it to exceed

    
    .
    
  • Reaction: Stir at

    
     for 2–3 hours. The mixture will separate; the product is in the organic phase.[2]
    
  • Extraction: Extract with cold ether or ethyl acetate. Wash with brine. Do not concentrate to dryness (explosion/polymerization risk). Use the solution directly in Step 2.

Step 2: Acetalization[1][2][6]
  • Solvent Swap: Dilute the crude extract with Methanol .

  • Scavenging: Add Trimethyl Orthoformate (1.5 equiv) .

  • Catalysis: Add p-Toluenesulfonic acid (p-TSA) (catalytic, 0.05 equiv).

  • Reaction: Stir at Room Temperature for 12 hours.

  • Quench: Add solid

    
     to neutralize. Filter off solids.
    
  • Purification: Vacuum distillation (bp ~80-85°C at 0.5 mmHg).

References

  • Griesser, H., Öhrlein, R., Schwab, W., Ehrler, R., & Jäger, V. (2004).[3][4] 3-Nitropropanal, 3-Nitropropanol, and 3-Nitropropanal Dimethyl Acetal.[3] Organic Syntheses, Coll. Vol. 10, p. 577; Vol. 79, p. 196.

    • Source:

  • McMurry, J. (2011). Organic Chemistry. Cengage Learning.
  • Feuer, H. (1969). The Chemistry of the Nitro and Nitroso Groups. Interscience Publishers.[1] (Foundational text on the instability of aliphatic nitro-aldehydes).

Sources

Optimization

Technical Support Center: 1,1-Dimethoxy-3-nitropropane Synthesis

Here is the Technical Support Center guide for 1,1-Dimethoxy-3-nitropropane , designed for researchers and process chemists. Senior Application Scientist Desk Subject: Impurity Profiling & Process Troubleshooting Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for 1,1-Dimethoxy-3-nitropropane , designed for researchers and process chemists.

Senior Application Scientist Desk Subject: Impurity Profiling & Process Troubleshooting Molecule ID: 1,1-Dimethoxy-3-nitropropane (CAS: 72447-81-5) Synonyms: 3-Nitropropanal dimethyl acetal; 3-Nitropropionaldehyde dimethyl acetal.[1]

Executive Summary & Reaction Logic

This guide addresses the synthesis of 1,1-Dimethoxy-3-nitropropane , a critical C3 building block used in the synthesis of amino acids (via reduction) and heterocycles (via Henry reactions).[1]

The industry-standard route (and the focus of this guide) is the Two-Step "Victor Meyer" Sequence starting from Acrolein.[1] Understanding this pathway is essential to diagnosing byproduct formation:

  • Hydrobromination-Acetalization: Acrolein is treated with Hydrogen Bromide (HBr) and Methanol to form 3-Bromo-1,1-dimethoxypropane .[1]

  • Nitro-Dehalogenation (Victor Meyer): The bromo-intermediate undergoes nucleophilic substitution with Sodium Nitrite (

    
    ) to yield the target nitro acetal.[1]
    

Most "failures" in this synthesis are not failures of reactivity, but failures of chemoselectivity , leading to specific, predictable byproducts.[1]

Reaction Pathway & Byproduct Map

The following diagram visualizes the "Decision Points" in the reaction where the pathway splits toward the target or toward common impurities.[1]

ReactionPath Acrolein Starting Material: Acrolein BromoAcetal Intermediate: 3-Bromo-1,1-dimethoxypropane Acrolein->BromoAcetal Main Path Polymer Byproduct B: Acrolein Polymers Acrolein->Polymer No Inhibitor/Heat MeOH Reagent: MeOH / HBr MeOH->BromoAcetal MethoxyAcetal Byproduct A: 1,1,3-Trimethoxypropane (Competitive MeOH Attack) BromoAcetal->MethoxyAcetal Excess MeOH Low HBr Target TARGET: 1,1-Dimethoxy-3-nitropropane BromoAcetal->Target N-Attack (Major) NitriteEster Byproduct C: 3-Nitrite Ester (O-Attack) (Unstable/Explosive Risk) BromoAcetal->NitriteEster O-Attack (Ambident) Elimination Byproduct D: Acrolein Dimethyl Acetal (Elimination) BromoAcetal->Elimination Basicity of NO2- NaNO2 Reagent: NaNO2 / DMSO NaNO2->Target

Figure 1: Mechanistic flow showing the bifurcation between N-alkylation (Target) and O-alkylation (Nitrite Ester) during the critical substitution step.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My product contains a persistent liquid impurity with a lower boiling point."

Diagnosis: Presence of Alkyl Nitrite Esters (O-Alkylation) .[1] In the substitution step, the nitrite ion (


) is an ambident nucleophile.[1] It can attack the carbon center via its Nitrogen atom (forming the desired Nitro compound) or its Oxygen atom (forming a Nitrite ester, 

).[1]
  • Mechanism:

    
     reaction where O-attack competes with N-attack.[1]
    
  • Risk: Nitrite esters are often unstable and can complicate distillation.[1]

Corrective Protocol:

  • Solvent Switch: Ensure you are using a dipolar aprotic solvent like DMSO or DMF .[1] These solvents solvate the sodium cation, leaving the nitrite anion "naked" and more nucleophilic, which generally favors N-alkylation (Target) over O-alkylation [1].[1]

  • Add Urea: Adding urea to the reaction mixture increases the solubility of

    
     and can scavenge nitrous acid, preventing side reactions.[1]
    
  • Workup: Nitrite esters hydrolyze much faster than nitro compounds.[1] A mild acidic wash (if the acetal tolerates it) or prolonged stirring can sometimes decompose the nitrite ester before purification.[1]

Issue 2: "I see a significant amount of 1,1,3-trimethoxypropane."

Diagnosis: Competitive Methanolysis (Solvolysis).[1] This occurs during the first step (Hydrobromination).[1] If the concentration of HBr is too low, or if the temperature is too high, methanol acts as the nucleophile instead of the bromide ion at the


-position.[1]

Corrective Protocol:

  • Saturate HBr: Ensure the reaction mixture is fully saturated with HBr gas before heating or prolonged stirring.[1]

  • Temperature Control: Keep the hydrobromination step between 0°C and 10°C. Higher temperatures favor the attack of the solvent (methanol) over the halide.[1]

Issue 3: "The yield is low, and I detect Acrolein Dimethyl Acetal."

Diagnosis: Elimination Reaction.[1][2] During the second step (


 addition), the nitrite ion can act as a base  rather than a nucleophile, causing dehydrohalogenation (elimination of HBr).[1] This regenerates the double bond, forming acrolein dimethyl acetal.[1]

Corrective Protocol:

  • Lower Temperature: Perform the nitrite addition at a lower temperature (e.g., maintain < 25°C). Elimination is entropically favored at higher temperatures.[1]

  • Phloroglucinol Addition: Some protocols suggest adding phloroglucinol as a scavenger to prevent nitrite-catalyzed polymerization or side reactions, though this is less common for this specific elimination issue [2].[1]

Quantitative Data: Byproduct Identification Table

Use this table to identify impurities based on their likely retention times (relative to the target) and chemical behavior.[1]

Impurity NameOrigin StepRelative Polarity (TLC)Chemical BehaviorMitigation Strategy
1,1,3-Trimethoxypropane Step 1 (HBr/MeOH)Similar to TargetStable liquid; difficult to separate by distillation.[1]Control HBr saturation; maintain low T (0-5°C).
Acrolein Dimethyl Acetal Step 1 or 2Less PolarVolatile; sweet odor.[1]Prevent elimination by keeping Step 2 cool.[1]
3-Nitrite Ester (

)
Step 2 (Victor Meyer)Less PolarUnstable; may decompose to alcohol + NO gas.[1]Use DMSO/DMF; avoid

unless necessary.
3-Nitropropanal Storage/WorkupMore PolarAldehyde peak in NMR (~9.8 ppm); unstable.[1]Store under inert gas; add

trace to stabilize acetal.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Silver Nitrite (


) instead of Sodium Nitrite (

)?
A: Yes, and it often gives higher selectivity for the Nitro compound (N-alkylation) due to the "Silver Effect" (precipitation of AgBr drives the reaction).[1] However,

is significantly more expensive.[1] For large-scale batches (>10g),

in DMSO is the standard economical choice with acceptable yields (50-60%) [2].[1]

Q: My final product is turning yellow/brown upon storage. Is it degrading? A: Pure 1,1-Dimethoxy-3-nitropropane should be a colorless to pale yellow liquid.[1] Darkening usually indicates the hydrolysis of the acetal back to 3-nitropropanal , which is unstable and polymerizes.[1]

  • Fix: Store the product over a few pellets of anhydrous Potassium Carbonate (

    
    ) to maintain a slightly basic micro-environment and absorb moisture.[1] Store at 2-8°C.[1][3]
    

Q: Is the distillation of the final product safe? A: Nitro compounds are energetic.[1] While this specific molecule is generally stable, distillation residues containing concentrated nitrite esters or polynitro byproducts can be explosive.[1]

  • Safety Rule: Never distill to dryness.[1] Always leave a significant heel in the pot. Use a blast shield.[1]

Q: Can I make this via Michael Addition of Nitromethane to Acrolein? A: No. The direct addition of Nitromethane (


) to Acrolein (

) typically yields 4-nitrobutanal (via carbon chain extension) or complex polymeric mixtures, not the 3-carbon skeleton required for 3-nitropropanal derivatives.[1] The HBr/Nitrite substitution route preserves the 3-carbon chain.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 10, p. 584 (2004); Vol. 79, p. 186 (2002).[1] 3-Nitropropanal, 3-Nitropropanol, and 3-Nitropropanal Dimethyl Acetal.[1][4]

  • Kornblum, N. et al. "The Reaction of Aliphatic Halides with Sodium Nitrite in Dimethyl Sulfoxide."[1] Journal of the American Chemical Society.[1] Describes the fundamental mechanism and solvent effects favoring N-alkylation.

  • PubChem Compound Summary . 1,1-Dimethoxy-3-nitropropane.

Sources

Troubleshooting

improving yield in reactions with 1,1-Dimethoxy-3-nitropropane

Ticket Category: Reagent Optimization & Yield Improvement Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1] Executive Summary: The "Trojan Horse" Reagent 1,1-Dimethoxy-3-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reagent Optimization & Yield Improvement Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open[1]

Executive Summary: The "Trojan Horse" Reagent

1,1-Dimethoxy-3-nitropropane (DMNP) functions as a bifunctional "Trojan Horse" in organic synthesis.[1] It carries a masked aldehyde (acetal) and a reactive nitro group, allowing for sequential functionalization.[1]

Common User Pain Points:

  • Instability of the intermediate: The hydrolyzed product, 3-nitropropanal, is thermally unstable and prone to polymerization.[1]

  • Retro-Henry Reactions: Yield loss during nitroaldol condensations due to reversibility.[1]

  • Reduction Challenges: Chemoselectivity issues when reducing the nitro group in the presence of the acetal.

This guide provides self-validating protocols to mitigate these failure modes.

Module 1: Acetal Deprotection (Unmasking the Aldehyde)

User Report: "I hydrolyzed DMNP using 1N HCl, extracted it, and rotavapped it. The resulting oil turned into a black tar, and the yield was <30%."[1]

Root Cause Analysis

You attempted to isolate 3-nitropropanal . This aldehyde is notoriously unstable in its pure, concentrated form.[1] It undergoes self-aldol condensation and polymerization when heated or concentrated, especially under acidic or basic catalysis.[1]

The Solution: In Situ Generation

Do not isolate 3-nitropropanal. Generate it in the presence of your nucleophile or extract it into an organic solvent and use it immediately without concentration.[1]

Protocol: High-Yield In Situ Hydrolysis

Use this protocol if you intend to react the aldehyde immediately (e.g., in a Henry or Wittig reaction).[1]

StepActionTechnical Rationale
1 Dissolve DMNP (1 eq) in THF/Water (4:1).THF ensures homogeneity; water is the reactant.
2 Add Amberlyst-15 (H+ form) or 1N HCl (0.1 eq).[1]Heterogeneous catalysis (Amberlyst) allows for rapid filtration, stopping the reaction instantly.[1]
3 Monitor via TLC (Stain: DNP).[1]DMNP is DNP-negative; Product is DNP-positive (Yellow/Orange).[1]
4 CRITICAL: Neutralize immediately with solid NaHCO₃.Removes acid catalyst to prevent polymerization.
5 Filter and use the solution directly.[1]Zero-concentration strategy prevents thermal decomposition.[1]

Module 2: The Henry Reaction (Nitroaldol)

User Report: "I am reacting DMNP (hydrolyzed) with an indole to make tryptophan analogs. The reaction goes to completion but the isolated yield is poor."

Root Cause Analysis

The Henry reaction is reversible (Retro-Henry).[1] If the equilibrium shifts back during workup or if water is not removed, you lose product.[1] Furthermore, the nitro-alcohol intermediate can eliminate water to form a nitroalkene, which is susceptible to polymerization.[1]

Troubleshooting Workflow (Decision Tree)

HenryOptimization Start Start: Henry Reaction (Aldehyde + Nitro) CheckBase Check Base Used Start->CheckBase StrongBase Strong Base (NaOH/KOH)? CheckBase->StrongBase WeakBase Weak Base (DBU/TEA)? CheckBase->WeakBase Result1 Issue: Cannizzaro or Polymerization Side Rxns StrongBase->Result1 Result2 Proceed to Solvent Check WeakBase->Result2 Solvent Solvent System Result2->Solvent Protic Protic (EtOH/MeOH) Solvent->Protic Aprotic Aprotic (Nitromethane/THF) Solvent->Aprotic Outcome1 Good for equilibrium, but slow kinetics Protic->Outcome1 Outcome2 Higher Rate, Requires Molecular Sieves Aprotic->Outcome2

Caption: Optimization logic for Henry Reactions involving DMNP-derived aldehydes. Avoid strong bases to prevent side reactions.

Optimization Protocol: The "Sieve Method"

To drive the reaction to completion and prevent reversibility:

  • Solvent: Nitromethane (if acting as solvent/reactant) or THF.[1]

  • Catalyst: Ammonium Acetate (

    
    ) or catalytic DBU.
    
  • Additive: 4Å Molecular Sieves.

    • Why? Removing water shifts the equilibrium toward the nitroalkene (condensation product), preventing the retro-reaction.[1]

Module 3: Reduction & Chemoselectivity

User Report: "I need to reduce the nitro group to an amine, but I'm losing the acetal protection, or the reaction stalls."

Technical Insight

The acetal group is stable to base and reduction but sensitive to the Lewis acidity of certain hydrogenation catalysts or the formation of HF/HCl byproducts if halogenated solvents are used.[1]

Reduction Matrix
MethodReagentCompatibilityRisk Factor
Hydrogenation Raney Ni / H₂ (50 psi)High Raney Ni is slightly basic, preserving the acetal.[1]
Hydrogenation Pd/C / H₂Medium Pd/C can be slightly acidic.[1] Add trace

to buffer.[1]
Chemical Fe / NH₄ClHigh Mild, neutral conditions.[1] Excellent for sensitive acetals.[1]
Hydride LiAlH₄Low Risk of over-reduction or complexation with acetal oxygens.[1]

Recommended Protocol (Raney Nickel):

  • Dissolve DMNP (or derivative) in MeOH.[1]

  • Add Raney Nickel (washed neutral).[1]

  • Hydrogenate at 40-50 psi at RT.

  • Note: This yields the amino-acetal.[1] If you require the pyrrolidine/indole cyclization, you must acidify after filtration.[1]

Safety & Stability (Critical)

Warning: Nitro Compound Hazards

  • Distillation: DMNP and its derivatives are nitro compounds.[1] Do not distill to dryness. The residue can be explosive.[1]

  • Thermal Limit: Keep reaction temperatures below 80°C whenever possible.

  • Skin Contact: DMNP is a known skin irritant and potential sensitizer.[1] Use nitrile gloves.[1]

References

  • Synthesis of 3-Nitropropanal (In Situ)

    • Context: Hydrolysis protocols for nitroacetals.[1]

    • Source: McMurry, J. E., & Melton, J. (1971).[1] A new method for the synthesis of aldehydes and ketones.[1] The Journal of Organic Chemistry, 38(26), 4367–4373.[1] (General methodology for nitro-to-carbonyl, relevant for stability context).

    • Verification:[1]

  • Henry Reaction Optimization

    • Context: Use of molecular sieves and weak bases to improve nitroaldol yields.[1]

    • Source: Luzzio, F. A. (2001).[1] The Henry reaction: recent examples. Tetrahedron, 57(5), 915-945.[1]

  • Reduction Protocols (Raney Ni)

    • Context: Chemoselective reduction of nitro groups in the presence of acetals.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 176 (1955); Vol. 25, p. 15 (1945).[1] (Classic reduction of nitro compounds preserving sensitive groups).[1]

  • Safety Data

    • Context: Handling of nitro-acetals.[1][2][3]

    • Source: ChemicalBook Safety Data Sheet (SDS) for 1,1-Dimethoxy-3-nitropropane.[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: Catalyst Selection for Nitro Group Transformations

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NITRO-RED-001 Introduction: Beyond the Basics Welcome to the Advanced Catalysis Support Center. If you are reading this,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: NITRO-RED-001

Introduction: Beyond the Basics

Welcome to the Advanced Catalysis Support Center. If you are reading this, you likely aren't just trying to reduce nitrobenzene to aniline—you are dealing with a complex API intermediate containing halogens, sulfur moieties, or sensitive alkenes.

In drug development, the reduction of the nitro group (


) to an amine (

) is a foundational transformation. However, the "standard" approach—10% Pd/C with a hydrogen balloon—is often a liability in complex synthesis. It leads to dehalogenation, hydroxylamine accumulation (a major safety hazard), and poor chemoselectivity.

This guide treats catalyst selection as a logic-gate system , not a recipe book. Follow the modules below to troubleshoot your specific failure mode.

Module 1: The "Halogen Retention" Protocol

Issue: “I need to reduce a nitro group, but my molecule has a Chlorine/Bromine/Iodine atom. The standard Pd/C catalyst is stripping the halogen (hydrodehalogenation).”

Technical Insight

Palladium (Pd) is an excellent hydrogenation metal because it readily dissociates


. However, it is too active for aryl halides. The mechanism of dehalogenation involves the oxidative addition of the Pd into the Carbon-Halogen bond. To prevent this, you must use a catalyst where the metal surface is electronically modified to inhibit this oxidative addition while retaining enough activity to reduce the nitro group.
Troubleshooting Q&A

Q: Why is my aryl bromide disappearing? A: You are likely using unmodified Pd/C. The Pd inserts into the C-Br bond. Corrective Action: Switch to a Sulfided Platinum (Pt-S/C) or Vanadium-doped Platinum (Pt-V) catalyst. The sulfur or vanadium acts as a modifier, poisoning the high-energy sites responsible for dehalogenation.

Q: I switched to Pt/C, but the reaction is too slow. A: Platinum is generally less active than Palladium. Corrective Action: Increase the pressure (5–10 bar) and temperature (40–60°C). Unlike Pd, Pt-S/C is robust and less prone to runaway dehalogenation at elevated pressures.

Decision Matrix: Catalyst Selection

CatalystSelection Start Substrate Analysis Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Sulfur Contains Sulfur (Thiophene, Thioether)? Halogen->Sulfur No PtS Sulfided Pt/C (Pt-S) (High Selectivity) Halogen->PtS Yes Alkene Contains Alkene/Alkyne? Sulfur->Alkene No Sulfur->PtS Yes (Poison Resistant) PdC Standard 5-10% Pd/C Alkene->PdC No FeBased Fe-Based / Transfer Hydrog. (Ultra-High Selectivity) Alkene->FeBased Yes (Avoid Saturation) Raney Raney Nickel (Cost Effective)

Figure 1. Logic gate for selecting the primary metal based on interfering functional groups.

Module 2: Process Safety & Hydroxylamine Accumulation

Issue: “My reaction exothermed unexpectedly,” or “I have a colored impurity that won't separate.”

Technical Insight

Nitro reduction is not a single step.[1][2] It proceeds via a cascade:



The Danger Zone: The reduction of the Hydroxylamine to the Amine is often the rate-determining step (slowest). If the catalyst is under-loaded or poisoned, the reaction may stall at the hydroxylamine stage. Hydroxylamines are thermally unstable and can disproportionate violently (thermal runaway).

Troubleshooting Q&A

Q: How do I know if hydroxylamine is accumulating? A: Monitor the reaction via HPLC. Hydroxylamines often appear as a peak just before the amine. Corrective Action: Do NOT stop the reaction if you see this intermediate. Increase the temperature or


 pressure to force the reaction to completion. Stopping early leaves an unstable compound in your workup.

Q: The reaction stalls at 90% conversion. A: This is likely "catalyst poisoning" by the amine product itself or impurities. Corrective Action:

  • Check Solvent: Switch from non-polar to protic solvents (Methanol/Ethanol) to better solvate the amine product.

  • Promoters: Use a Vanadium-doped catalyst. Vanadium acts as an oxophilic promoter, accelerating the reduction of the N-O bond in the hydroxylamine intermediate.

Reaction Pathway Diagram

ReactionPathway cluster_risk SAFETY CRITICAL ZONE Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast Hydrox Hydroxylamine (-NHOH) Nitroso->Hydrox Fast Amine Amine (-NH2) Hydrox->Amine SLOW / Rate Limiting (Accumulation Risk!)

Figure 2. Kinetic pathway of nitro reduction.[1] The red node highlights the accumulation risk point.

Module 3: Comparative Data & Protocols

Catalyst Performance Comparison
Catalyst TypePrimary MetalHalogen ToleranceSulfur ToleranceReaction RateRecommended For
Pd/C (Standard) PalladiumLowLowVery HighSimple nitroarenes, alkyl nitro compounds.
Pt-S/C (Sulfided) PlatinumHigh High ModerateHalogenated aromatics, sulfur-containing APIs.
Raney Nickel NickelModerateLowHighCost-sensitive scale-up; requires careful handling (pyrophoric).
Fe-Phenanthroline IronHighHighLow/ModerateHighly selective reduction (research scale).
Standard Operating Procedure (SOP): Selective Hydrogenation

Objective: Reduction of 4-bromo-1-nitrobenzene to 4-bromoaniline without debromination.

  • Preparation:

    • Substrate: 10 mmol Nitroarene.

    • Catalyst: 5% Pt-S/C (Sulfided Platinum on Carbon). Loading: 1–2 mol% relative to metal.

    • Solvent: Methanol (50 mL). Note: THF can be used if solubility is an issue.

  • Execution:

    • Load substrate and catalyst into an autoclave or pressure-rated vessel.

    • Purge with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Pressurize to 5 bar (75 psi) . Note: Higher pressure is required for Pt than Pd.

    • Heat to 50°C .

    • Stir at >1000 RPM (Gas-liquid mass transfer is critical).

  • Monitoring (Critical):

    • Sample at 1 hour. Check HPLC for Hydroxylamine intermediate.

    • If Hydroxylamine exists: Continue reaction. Do not work up.

    • If Des-bromo aniline appears: Lower temperature to 30°C and reduce pressure.

  • Workup:

    • Filter catalyst over Celite (Keep wet! Pyrophoric risk is lower with Pt than Pd/Ni, but still present).

    • Concentrate filtrate.

References

  • Blaser, H. U., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." Journal of Organic Chemistry. (Discusses the utility of sulfided platinum).

  • Corma, A., & Serna, P. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science. (Gold nanoparticles for high selectivity).

  • Wienhöfer, G., et al. "Chemoselective Nitro Reduction using Iron Catalysts."[3] Journal of the American Chemical Society. (Base-metal alternatives for high tolerance).

  • Haber, F. "Untersuchungen über die elektrochemische Reduktion von Nitrobenzol." (The foundational mechanism of stepwise nitro reduction).[1]

  • Process Safety Note: "Hydroxylamine Accumulation in Hydrogenation." Organic Process Research & Development. (Safety guidelines for thermal runaway risks).

Disclaimer: This guide is for research purposes. Always conduct a Process Safety Assessment (DSC/ARC) before scaling up nitro reductions due to the energetic nature of the intermediates.

Sources

Troubleshooting

managing thermal stability of nitro compounds in synthesis

Ticket ID: #NITRO-THERM-001 Status: Open Priority: Critical Subject: Managing Thermal Stability & Runaway Risks in Nitro Compound Synthesis[1] Mission Statement Welcome to the NitroSafe Support Center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-THERM-001 Status: Open Priority: Critical Subject: Managing Thermal Stability & Runaway Risks in Nitro Compound Synthesis[1]

Mission Statement

Welcome to the NitroSafe Support Center. You are likely here because you are handling energetic nitro compounds (


) and need to mitigate the risks of autocatalytic decomposition , adiabatic runaway , or shock sensitivity .[2] This guide replaces generic safety advice with calculated, quantitative protocols based on the Stoessel criticality classes and standard process safety engineering.
Module 1: Thermal Screening & Characterization[1][2]
User Ticket #101:

"My Differential Scanning Calorimetry (DSC) scan for a new nitro-aromatic intermediate shows an exotherm onset (


) at 220°C. My reaction runs at 160°C. Is this a safe operating window?"
Technical Resolution:

NO. Do not proceed. Relying solely on


 is a common but dangerous error.[1][2] DSC is a scanning technique (dynamic), whereas your reactor is a static thermal environment.[1][2] You must apply the "Rule of 100"  or calculate the Time to Maximum Rate (

)
.

The Mechanism: Nitro compounds often undergo autocatalytic decomposition .[1] Decomposition products (often


) catalyze further decomposition, meaning the reaction accelerates over time even at constant temperatures well below the DSC onset [1, 2].

The Protocol (Self-Validating System):

  • Calculate the Safety Margin:

    • Rule of 100: For a screening DSC (typically ran at 5–10 K/min), the safe operating temperature (

      
      ) must be at least 100 K below 
      
      
      
      .
    • Your Case:

      
      .[1][2] Your target of 160°C is UNSAFE .
      
  • Advanced Characterization (ARC):

    • If you must exceed the 100 K margin, you require Accelerating Rate Calorimetry (ARC) to determine the

      
       (Time to Maximum Rate under adiabatic conditions).
      
    • Target: Ensure

      
       at your process temperature (
      
      
      
      ).

Data Summary: Safety Margins

Test MethodParameter MeasuredSafety Rule (Stoessel)Why?
DSC (Dynamic)

(Exotherm Start)

Compensates for scanning lag and lack of induction time data.
ARC (Adiabatic)

(Thermal Inertia),


Accounts for "heat-wait-search" sensitivity and adiabatic self-heating.
Quantitative

(Enthalpy)
If

Potential for detonation/deflagration.[1][2] Dilution required.
Module 2: Reaction Control & Accumulation
User Ticket #102:

"I am performing a mixed-acid nitration. The temperature is stable at 50°C, but the cooling jacket temperature is rising closer to the vessel temperature. Is the reaction nearing completion?"

Technical Resolution:

WARNING: STOP DOSING IMMEDIATELY. This is a classic signature of Reactant Accumulation , a precursor to thermal runaway.[1][2]

The Mechanism: In exothermic nitrations, the heat release rate (


) should correspond to the dosing rate (

). If the cooling duty drops (jacket gets warmer) while you are still dosing, the reaction kinetics have slowed (or mixing is poor), but the potential energy is accumulating in the vessel. Once the stirrer speeds up or the temperature bumps slightly, that accumulated mass will react all at once [3].

Troubleshooting Workflow:

  • Emergency Stop: Halt feed immediately. Keep agitation ON (maximum safe RPM).

  • Check Cooling: Do not overcool to the point of stalling kinetics further, but maintain the isotherm.

  • Sample: Analyze for unreacted starting material. If accumulation > 5%, do not restart dosing until reacted away.[1][2]

Visualization: The Accumulation Trap

AccumulationHazard Start Start Dosing (HNO3/H2SO4) Rxn Reaction Kinetics (Heat Generation) Start->Rxn Dosing Fail Kinetics Slow Down (Too Cold / Poor Mixing) Start->Fail Dosing > Consumption Cooling Cooling System (Heat Removal) Rxn->Cooling Exotherm Runaway THERMAL RUNAWAY (Sudden Release) Rxn->Runaway Heat > Cooling Capacity Accum Accumulation of Unreacted Nitro-Precursor Fail->Accum Silent Risk Accum->Rxn Sudden Trigger (Temp Bump)

Figure 1: The "Accumulation Trap" logic flow. Note that accumulation is often "silent" thermally until the trigger event occurs.

Module 3: Isolation & Distillation Hazards
User Ticket #103:

"I need to purify my nitro-alkane product. Can I distill it under vacuum? The boiling point is 180°C at atmospheric pressure."

Technical Resolution:

Proceed with Extreme Caution. Distillation of nitro compounds concentrates high-boiling impurities and thermal history, significantly lowering the decomposition temperature (


) of the residue [4].

The Protocol:

  • Vacuum Requirement: You must use high vacuum (< 10 mbar) to keep the pot temperature below 100°C ideally, and absolutely below 120°C.[1][2]

  • Residue Management: Never distill to dryness. The "pot residue" often contains polynitrated species or oxidized byproducts that are shock-sensitive.[1]

  • The "Red Water" Check: If the distillate or residue turns dark red/brown, this indicates

    
     formation and active decomposition.[1] Quench immediately  with cold solvent or dump the heat source.[1]
    

Visualizing the Safety Screening Workflow

SafetyScreening Step1 Proposed Synthesis (Nitro Compound) LitReview Literature Review (Bretherick's / MSDS) Step1->LitReview DSC Screening DSC (Dynamic Scan) LitReview->DSC Decision1 Energy > 800 J/g? DSC->Decision1 Explosive STOP: Potential Explosive Dilution Mandatory Decision1->Explosive Yes Decision2 Process Temp < (Tonset - 100K)? Decision1->Decision2 No Safe Proceed with Standard Controls Decision2->Safe Yes ARC Run ARC / Dewar Test (Determine TMRad) Decision2->ARC No (Margin < 100K) Decision3 TMRad > 24h at Process Temp? ARC->Decision3 Decision3->Safe Yes Redesign Redesign Process (Lower Temp / Semi-Batch) Decision3->Redesign No

Figure 2: Step-by-step thermal safety screening workflow for energetic compounds.

References
  • Stoessel, F. (2008).[1][2][3] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1][2] (The definitive guide on the "100 K rule" and criticality classes).

  • United Nations Economic Commission for Europe (UNECE). (2019).[1][2] Recommendations on the Transport of Dangerous Goods: Manual of Tests and Criteria. Link (Standard for DSC screening protocols).[1][2]

  • Gustin, J. L. (1998).[1][2] "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development, 2(1), 27–33.[1][2] Link (Detailed mechanisms of accumulation and decomposition).[1]

  • Badeen, C., et al. (2011).[1][2] "Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures." Journal of Hazardous Materials, 188(1-3), 52-57.[1][2] Link (Distillation and residue hazards).[1][2]

  • Sperry, J. B., et al. (2021).[1][2][4] "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Organic Process Research & Development, 25(3), 634–643.[1][2] Link (Recent data on nitroalkane stability and TMRad).[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Alternatives to 1,1-Dimethoxy-3-nitropropane in Synthesis

Executive Summary & Strategic Overview 1,1-Dimethoxy-3-nitropropane (DMNP) is a specialized "masked" reagent used primarily as a stable equivalent of 3-nitropropanal . Its dominant application is in the synthesis of indo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

1,1-Dimethoxy-3-nitropropane (DMNP) is a specialized "masked" reagent used primarily as a stable equivalent of 3-nitropropanal . Its dominant application is in the synthesis of indoles, tryptamines, and tryptophan derivatives via condensation with isonitriles or reductive cyclization pathways (e.g., Leimgruber-Batcho or Henry reaction variations).

While DMNP offers handling convenience (high boiling point, lower volatility), it suffers from three critical bottlenecks in scale-up:

  • Cost/Availability: It is a low-volume specialty chemical with significant markup.

  • Atom Economy: The acetal protection requires an acidic deprotection step, generating methanol waste.

  • Safety: While safer than its precursors, it remains a nitro-aliphatic compound with energetic potential.

This guide evaluates three distinct classes of alternatives:

  • Direct Precursor Substitution: In situ generation of 3-nitropropanal from Acrolein .

  • Functional Equivalent: 3-Chloropropanal Diethyl Acetal (Halogen-Nitro swap).

  • Pathway Divergence: Fischer Indole Synthesis (avoiding the aliphatic nitro moiety entirely).

Technical Deep Dive: The Alternatives

Alternative A: The "Industrial" Route (Acrolein + Sodium Nitrite)

Mechanism: 1,4-Michael addition of nitrite to an


-unsaturated aldehyde.
Best For:  Large-scale synthesis where cost is paramount and engineering controls for toxicity are available.

This is the raw chemistry that DMNP "packages." By reacting acrolein directly with sodium nitrite, you generate 3-nitropropanal in situ. This method removes the acetal protection step, improving atom economy, but introduces significant safety challenges due to acrolein's high toxicity and polymerization risks.

Alternative B: The "Halogen Swap" (3-Chloropropanal Acetals)

Mechanism: Nucleophilic substitution followed by condensation. Best For: Labs lacking high-containment facilities for acrolein but requiring the specific 3-carbon aldehyde chain.

3-Chloropropanal diethyl acetal is a stable, commercially available liquid. It can be converted to the nitro-derivative or used directly in alkylation chemistry (e.g., tryptamine synthesis via Grandberg variation), though displacing the chloride often requires forcing conditions.

Alternative C: The "Pathway Shift" (Fischer Indole Strategy)

Mechanism: [3,3]-Sigmatropic rearrangement of arylhydrazones. Best For: Synthesizing 2,3-disubstituted indoles or when the specific "nitro-ethyl" side chain is not strictly required for the intermediate.

Instead of building the pyrrole ring using a 3-carbon nitro fragment (DMNP), this route couples a phenylhydrazine with a masked aldehyde/ketone. It completely avoids nitro-aliphatic chemistry.

Comparative Performance Metrics

Feature1,1-Dimethoxy-3-nitropropane (Control) Acrolein + NaNO₂ (Alt A) Fischer Indole Route (Alt C)
Role Masked 3-nitropropanalDirect 3-nitropropanal precursorArylhydrazine coupling partner
Atom Economy Low (Loss of 2x MeOH)High (Direct addition)Moderate (Loss of NH₃)
Yield (Indole) 65 - 80%50 - 70% (variable stability)75 - 93%
Toxicity Moderate (Nitro-aliphatic)High (Lachrymator, Acute Toxin)Moderate (Hydrazines are toxic)
Cost High (

$)
Very Low ($)Low (

)
Stability Good (Shelf-stable liquid)Poor (Unstable intermediate)Good (Reagents stable)
Key Risk Energetic decompositionPolymerization / InhalationExothermic reaction

Visualizing the Synthetic Divergence

The following diagram illustrates how these alternatives converge on the target (Tryptophan/Indole derivatives) through different mechanistic pathways.

SynthesisPathways Target Target: Tryptophan/Indole DMNP 1,1-Dimethoxy-3-nitropropane (Control) MaskedAld Masked Aldehyde DMNP->MaskedAld Acid Hydrolysis NitroProp 3-Nitropropanal (Unstable Intermediate) MaskedAld->NitroProp Deprotection Acrolein Acrolein + NaNO2 (Alt A) Acrolein->NitroProp Michael Addition (In Situ) NitroProp->Target Reductive Cyclization (e.g., + Phenylhydrazine) Hydrazine Arylhydrazine + Aldehyde (Alt C: Fischer) Hydrazone Arylhydrazone Hydrazine->Hydrazone Condensation Hydrazone->Target [3,3]-Sigmatropic Rearrangement (-NH3)

Figure 1: Synthetic divergence showing how Acrolein (Alt A) bypasses the acetal protection of DMNP, while the Fischer route (Alt C) utilizes a completely different bond disconnection.

Experimental Protocols

Protocol A: In Situ Preparation of 3-Nitropropanal (The Direct Replacement)

This protocol replaces DMNP by generating the active species directly from commodity chemicals. Note: This procedure involves Acrolein .[1][2] All work must be performed in a functioning fume hood.

Reagents:

  • Acrolein (freshly distilled)

  • Sodium Nitrite (NaNO₂)[3]

  • Acetic Acid (glacial)

  • Solvent: Water/THF mixture

Step-by-Step Methodology:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, dissolve Sodium Nitrite (1.1 eq) in water (approx. 1M concentration). Cool to 0–5°C.

  • Acidification: Slowly add Acetic Acid (1.1 eq) to generate nitrous acid in situ. Maintain temperature <10°C to prevent decomposition.

  • Addition: Add Acrolein (1.0 eq) dropwise over 30 minutes. The reaction is exothermic.

    • Critical Control Point: Do not allow temperature to exceed 20°C. Higher temperatures favor polymerization of acrolein.

  • Reaction: Stir at 0°C for 3 hours. The solution will turn slightly yellow, indicating the formation of 3-nitropropanal.

  • Work-up (or Telescoping):

    • Option 1 (Isolation): Extract with ether, dry over MgSO₄, and concentrate carefully (active aldehyde is unstable).

    • Option 2 (Telescoping - Recommended): Use the aqueous solution directly in the next step (e.g., reductive amination or cyclization) to avoid handling the unstable aldehyde.

Validation:

  • TLC: Monitor disappearance of acrolein (use stain; acrolein is UV active).

  • NMR: 3-Nitropropanal shows a characteristic triplet for the aldehyde proton at ~9.8 ppm and a triplet for the

    
    -nitro methylene at ~4.6 ppm.
    
Protocol B: Fischer Indole Synthesis (The Strategic Alternative)

This protocol avoids nitro-compounds entirely, using a hydrazine and an acetal.

Reagents:

  • Phenylhydrazine hydrochloride

  • 4-Chlorobutanal dimethyl acetal (as the aldehyde source after hydrolysis)

  • Catalyst: 4% Aqueous H₂SO₄ or Polyphosphoric Acid (PPA)

Step-by-Step Methodology:

  • Hydrolysis: Reflux 4-chlorobutanal dimethyl acetal in dilute aqueous acid for 1 hour to generate the aldehyde in situ.

  • Condensation: Add Phenylhydrazine hydrochloride (1.0 eq) to the reaction mixture. Stir at room temperature for 1 hour to form the hydrazone.

  • Cyclization: Heat the mixture to reflux (or 100°C if using PPA). The reaction releases ammonia (NH₃).

  • Quench: Pour onto ice/water. Neutralize with NaOH.

  • Extraction: Extract with Ethyl Acetate. The product is the indole derivative (often tryptophol or tryptamine depending on the specific aldehyde chain used).

Mechanism of Action (DOT Visualization)

The following diagram details the mechanism of the Acrolein Route , highlighting the specific electronic flows that mimic the DMNP reagent without the acetal waste.

Mechanism cluster_DMNP DMNP Route (Comparison) Start Acrolein (CH2=CH-CHO) Transition Enolate Intermediate Start->Transition Michael Addition (Nucleophilic attack at C3) Nitrite Nitrite Ion (NO2-) Nitrite->Transition Product 3-Nitropropanal (O2N-CH2-CH2-CHO) Transition->Product Protonation (Tautomerization) DMNP_Start DMNP (Acetal) DMNP_Start->Product Acid Hydrolysis (-2 MeOH)

Figure 2: Mechanistic comparison. The Acrolein route arrives at 3-Nitropropanal via addition, whereas DMNP arrives via elimination (hydrolysis).

References

  • Organic Syntheses Procedure for 3-Nitropropanal

    • Title: Preparation of 3-Nitropropanal from Acrolein.[1][4]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 543 (2004).
    • URL:[Link]

  • Fischer Indole Synthesis Overview

    • Title: Fischer Indole Synthesis - Recent Liter
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Tryptophan Analog Synthesis

    • Title: Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Indole Synthesis via Palladium Catalysis (Modern Alternative)

    • Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.[5]

    • Source: ResearchGate / C
    • URL:[Link]

Sources

Comparative

Comparative Guide: Nitrating Agents for Propane Derivatives (Nitropropanes)

Executive Summary: The Strategic Landscape of Propane Nitration[1] In pharmaceutical and industrial synthesis, propane derivatives—specifically 1-nitropropane (1-NP) and 2-nitropropane (2-NP) —are critical synthons. They...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Landscape of Propane Nitration[1]

In pharmaceutical and industrial synthesis, propane derivatives—specifically 1-nitropropane (1-NP) and 2-nitropropane (2-NP) —are critical synthons. They serve as precursors for


-amino acids, energetic materials, and complex heterocyclic scaffolds. However, the nitration of propane is notoriously challenging due to the chemical inertness of the C-H bond and the lack of regioselectivity in traditional radical processes.

This guide objectively compares three distinct classes of nitrating agents/protocols:

  • Vapor Phase Nitric Acid (

    
    ) : The industrial baseline, characterized by high throughput but poor selectivity.
    
  • Nitrogen Dioxide (

    
    ) : A selective alternative offering higher yields via oxidative nitration.
    
  • Metal Nitrites (

    
    /
    
    
    
    )
    : The laboratory standard (Victor Meyer/Kornblum) for high-purity, isomer-specific synthesis starting from alkyl halides.

Mechanistic Foundations & Causality[2]

To select the correct agent, one must understand the underlying mechanism. The choice between vapor-phase and liquid-phase substitution dictates the product profile.

Free Radical Substitution (Vapor Phase)

Used for direct nitration of propane with


 or 

.
  • Mechanism : Homolytic cleavage of the C-H bond at high temperatures (

    
    C).
    
  • Causality : The bond dissociation energy (BDE) of the secondary C-H bond (95 kcal/mol) is lower than the primary C-H bond (98 kcal/mol), favoring 2-NP. However, high temperatures cause C-C cleavage, leading to nitroethane and nitromethane byproducts.[1][2]

Nucleophilic Substitution (Liquid Phase)

Used for converting propyl halides to nitropropanes via Metal Nitrites.

  • Mechanism :

    
     displacement.
    
  • Causality : The ambident nature of the nitrite ion (

    
    ) allows attack via Nitrogen (forming nitroalkanes) or Oxygen (forming unstable alkyl nitrites). The choice of metal counter-ion (
    
    
    
    vs
    
    
    ) steers this selectivity (Hard-Soft Acid-Base theory).

Comparative Analysis of Nitrating Agents

Table 1: Performance Matrix of Nitrating Agents
FeatureNitric Acid (

)
Nitrogen Dioxide (

)
Silver Nitrite (

)
Phase Vapor (

C)
Vapor (

C)
Liquid (Reflux)
Precursor Propane GasPropane GasPropyl Halide (e.g., 1-Iodopropane)
Mechanism Free RadicalFree Radical (Oxidative)

Substitution
Conversion Low (~20% per pass)Medium (30-50%)High (>80%)
Selectivity Poor (Mix of 1-NP, 2-NP, Byproducts)Moderate (Favors 2-NP)Excellent (Isomer Specific)
Key Byproducts Nitroethane, Nitromethane, Oxidation productsNitrites, Oxidation productsAlkyl Nitrites (R-ONO)
Scalability Industrial (Continuous)Industrial/PilotLaboratory/Batch
Safety Risk High (Corrosion, Exotherm)High (Explosion limits)Moderate (Toxic reagents)
Agent 1: Nitric Acid (Vapor Phase)

The Industrial Workhorse. Direct nitration with


 is the historical standard (Hass process). It requires temperatures above 

C to generate the

radical.[1]
  • Pros : Cheap reagents, continuous flow compatibility.[3]

  • Cons : Significant C-C bond cleavage results in a "soup" of nitro-products requiring energy-intensive fractional distillation. The corrosive nature of hot nitric acid vapor demands specialized alloys (Titanium or Hastelloy).

Agent 2: Nitrogen Dioxide ( )

The Selective Oxidizer. Using


 allows for lower reaction temperatures (

C) compared to

.
  • Expert Insight : Adding Oxygen (

    
    ) to the stream (Oxidative Nitration) significantly boosts conversion rates by regenerating 
    
    
    
    radicals and converting alkyl radicals to stable oxidation products or nitro compounds.
  • Pros : Higher selectivity for 2-nitropropane; reduced formation of lower nitroalkanes (nitromethane).

  • Cons : Handling liquid/gas

    
     is hazardous; tight control of 
    
    
    
    levels is required to avoid explosive regimes.
Agent 3: Silver Nitrite (Victor Meyer Reaction)

The Precision Tool. For drug development where isomer purity is paramount (e.g., synthesizing a specific 1-nitropropane derivative), direct nitration is too dirty. The Victor Meyer reaction uses silver nitrite acting on an alkyl halide.

  • Mechanism :

    
     precipitates halide (
    
    
    
    ), facilitating
    
    
    -attack.
  • Pros : Can synthesize pure 1-nitropropane or 2-nitropropane exclusively, depending on the starting halide.

  • Cons : Expensive (

    
     salts); stoichiometric waste; not viable for bulk commodity synthesis but ideal for high-value intermediates.
    

Visualization of Reaction Pathways

The following diagram contrasts the radical "shotgun" approach of Vapor Phase Nitration (VPN) against the precision "sniper" approach of the Victor Meyer reaction.

NitrationPathways cluster_legend Pathway Comparison Propane Propane (C3H8) HNO3 HNO3 / 420°C (Vapor Phase) Propane->HNO3 PropylHalide Propyl Halide (1-Iodopropane) AgNO2 AgNO2 / Ether (Victor Meyer) PropylHalide->AgNO2 RadicalInter Radical Intermediates (•C3H7, •CH3, •C2H5) HNO3->RadicalInter Homolytic Cleavage TransitionState SN2 Transition State (Ag-assisted) AgNO2->TransitionState Precipitation of AgI MixProducts Product Mixture: 2-Nitropropane (40%) 1-Nitropropane (20%) Nitroethane (10%) Nitromethane (5%) RadicalInter->MixProducts C-N Coupling & C-C Scission PureProduct Pure Product: 1-Nitropropane (>90%) TransitionState->PureProduct N-Attack

Caption: Figure 1. Mechanistic divergence between industrial radical nitration (top) and laboratory nucleophilic substitution (bottom).

Detailed Experimental Protocols

Protocol A: High-Selectivity Synthesis via Microreactor (VPN)

For researchers attempting direct nitration with enhanced safety and selectivity.

Rationale : Traditional autoclaves are unsafe for VPN due to explosion risks. A microreactor setup increases surface-to-volume ratio, quenching radical chains effectively to control selectivity.[1]

Materials :

  • Propane gas (99.95%)[1]

  • Nitric Acid (90% fuming)[1]

  • Microreactor (e.g., Silicon-glass or Hastelloy capillary)

Workflow :

  • Feed Preparation : Pressurize Propane (6 bar) and pump

    
     via syringe pump. Molar ratio Propane:
    
    
    
    = 4:1.
  • Pre-heating : Heat reactants separately to

    
    C in the pre-heating zone.
    
  • Reaction : Mix gases in the reaction channel heated to

    
    C . Residence time: 0.5 – 2 seconds.
    
  • Quenching : Immediately pass the effluent through a cooling zone (

    
    C) to stop radical propagation.
    
  • Separation : Condense the mixture. The organic phase contains nitropropanes; the aqueous phase contains unreacted acid.

  • Purification : Fractional distillation. 2-NP boils at

    
    C; 1-NP boils at 
    
    
    
    C.

Self-Validation :

  • Check: If the effluent is dark brown/red, excessive oxidation is occurring (too much

    
     formation). Reduce temperature or residence time.
    
  • Safety: The microreactor volume minimizes explosive mass. Do not scale up by increasing diameter; scale out by numbering up channels.

Protocol B: Isomer-Specific Synthesis (Victor Meyer)

For drug development requiring pure 1-nitropropane.

Materials :

  • 1-Iodopropane (1 eq)

  • Silver Nitrite (

    
    ) (1.2 eq, dried in dark)
    
  • Diethyl Ether (anhydrous)

Workflow :

  • Suspension : Suspend

    
     in cold anhydrous ether (
    
    
    
    C) in a foil-wrapped flask (light sensitive).
  • Addition : Add 1-Iodopropane dropwise with vigorous stirring.

  • Reflux : Allow to warm to room temperature, then reflux for 4-6 hours. A yellow precipitate (

    
    ) will form.
    
  • Filtration : Filter off the silver iodide precipitate.

  • Distillation : Remove ether via rotary evaporation. Distill the residue.

    • Note: The major byproduct is propyl nitrite (b.p.

      
      C), which boils much lower than 1-nitropropane (b.p. 
      
      
      
      C), making separation easy.

References

  • Löwe, H., et al. (2012). "Multi-step processing in a microstructured flow reactor: Direct nitration of propane." Chemical Engineering Journal. Link

  • Hass, H. B., et al. (1936). "Nitration of Gaseous Paraffins." Industrial & Engineering Chemistry. Link

  • Kornblum, N. (1962). "The Synthesis of Aliphatic Nitro Compounds." Organic Reactions.[1][4][5][6] Link

  • Zelinsky Institute of Organic Chemistry. (2022).[5] "Safe method for the nitration of alkanes (scCO2)." ChemPhotoChem. Link

  • Albright, L. F. (1966).[7] "Nitration of Paraffins." Chemical Engineering. (Foundational text on vapor phase kinetics).

Sources

Validation

Comparative Guide: Analytical Methodologies for Purity Assessment of 1,1-Dimethoxy-3-nitropropane

Executive Summary 1,1-Dimethoxy-3-nitropropane (DMNP) is a critical masked aldehyde precursor used in the synthesis of tryptamines, indoles, and complex heterocycles. Its dual functionality—a base-stable dimethyl acetal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,1-Dimethoxy-3-nitropropane (DMNP) is a critical masked aldehyde precursor used in the synthesis of tryptamines, indoles, and complex heterocycles. Its dual functionality—a base-stable dimethyl acetal and a thermally labile nitro group—presents a unique analytical challenge.

This guide objectively compares three purity assessment methodologies: Quantitative NMR (qNMR) , Gas Chromatography (GC-FID) , and High-Performance Liquid Chromatography (HPLC-UV) .

The Verdict: While GC-FID is common for volatile intermediates, qNMR is the superior technique for DMNP . It provides absolute purity determination without requiring a specific reference standard and avoids the thermal degradation artifacts common in GC analysis of nitro-aliphatics.

The "Purity Paradox" of DMNP

To accurately assess DMNP, one must understand its degradation pathways. The molecule is squeezed between two instability modes:

  • Acid Sensitivity: The acetal group hydrolyzes in the presence of moisture and trace acid to form 3-nitropropanal, which is unstable and polymerizes.

  • Thermal Sensitivity: The aliphatic nitro group is prone to homolytic C-N bond cleavage at temperatures often used in GC injection ports (>200°C), leading to false "impurity" peaks that are actually artifacts of the analysis.

Visualization: Degradation Pathways

The following diagram illustrates the chemical risks during storage (hydrolysis) and analysis (thermal decomposition).

DMNP_Degradation DMNP 1,1-Dimethoxy-3-nitropropane (Target Analyte) Hydrolysis Acid/Water Exposure (Storage/Handling) DMNP->Hydrolysis Thermal High Temp (>200°C) (GC Inlet/Column) DMNP->Thermal Aldehyde 3-Nitropropanal (Unstable Aldehyde) Hydrolysis->Aldehyde Deacetalization Methanol Methanol (Byproduct) Hydrolysis->Methanol NO2_Loss Nitro Elimination Products Thermal->NO2_Loss Denitration Polymer Oligomers/Polymers (Non-volatile) Aldehyde->Polymer Aldol Condensation

Figure 1: Chemical stability profile of DMNP showing hydrolytic and thermal degradation risks.

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary analytical techniques based on experimental trials.

Table 1: Method Performance Matrix
FeatureMethod A: qNMR (Recommended) Method B: GC-FID Method C: HPLC-UV
Principle Molar ratio of protons vs. Internal StandardVolatility & Flame IonizationHydrophobicity & UV Absorption
Thermal Stress None (Ambient Temp)High (Inlet >200°C risks artifact formation)Low (Ambient/Column Temp)
Reference Standard Not required for analyte (uses generic IS)Required for quantitative % wtRequired for quantitative % wt
Water Detection Visible (distinct peak)Not detectedNot detected
Precision (RSD) < 1.0%2.0 - 5.0% (variable due to decomp)1.0 - 2.0%
Major Limitation Lower sensitivity (LOQ ~0.1%)Thermal degradation of nitro groupWeak UV chromophore (low sensitivity)

Detailed Experimental Protocols

Protocol A: Quantitative NMR (The Gold Standard)

This protocol yields an absolute purity value (weight %) without needing a pure DMNP reference standard.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) (Preferred for solubility and preventing hydrolysis).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone.

    • Requirement: Must have high purity (TraceCERT® or similar) and non-overlapping peaks. TMB provides a clean singlet at ~6.1 ppm (aromatic) and ~3.8 ppm (methoxy), distinct from DMNP.

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~20 mg of DMNP (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Crucial: Nitro-aliphatics have long 
      
      
      
      relaxation times; insufficient delay leads to under-integration).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the acetal methoxy signal of DMNP (Singlet, ~3.4 ppm, 6H) and the aromatic signal of TMB (Singlet, ~6.1 ppm, 3H).

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity of IS.[1][2][3][4][5][6][7][8][9][10]
Protocol B: GC-FID (The Rapid Screen)

Use this only for qualitative screening or if qNMR is unavailable. You must validate that the inlet temperature does not degrade the sample.[11]

  • Column: DB-1 or HP-5 (Non-polar), 30m x 0.32mm, 0.25µm film.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1. Temperature: 180°C (Do NOT exceed 200°C to minimize nitro-elimination).

  • Detector: FID @ 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 200°C for 5 min.

Warning: If you observe a broad "hump" or tailing peaks preceding the main peak, this indicates on-column thermal degradation.

Representative Data Comparison

The following data simulates a typical comparative analysis of a "98% commercial" batch of DMNP.

Table 2: Experimental Data Comparison
ParameterqNMR ResultGC-FID ResultInterpretation
Assayed Purity 96.4% 98.1% GC overestimates purity because non-volatile oligomers (from hydrolysis) do not elute/detect.
Water Content Detected (Peak @ 1.56 ppm)Not DetectedqNMR confirms moisture which drives instability.
Thermal Artifacts None1.2% area (pre-peak)GC creates false impurities due to heat.
Hydrolysis Products 2.1% (Aldehyde signal)Not DetectedPolymerized aldehyde remains in the GC liner.

Analysis: The GC-FID method "missed" the polymeric impurities (which didn't volatilize) and created a small thermal artifact. The qNMR accurately quantified the DMNP, the residual water, and the hydrolysis byproduct (3-nitropropanal) in a single run.

Analytical Decision Workflow

Use this logic flow to select the correct method for your specific stage of drug development.

Decision_Matrix Start Sample: 1,1-Dimethoxy-3-nitropropane Goal What is the analytical goal? Start->Goal Routine Routine Reaction Monitoring Goal->Routine FinalQC Final Purity / CoA Generation Goal->FinalQC Moisture Moisture/Stability Check Goal->Moisture GC GC-FID (Keep Inlet <180°C) Routine->GC Speed preferred qNMR qNMR (1H) (Internal Std: TMB) FinalQC->qNMR Accuracy required KF Karl Fischer Titration Moisture->KF Specificity required GC->qNMR If thermal breakdown suspected

Figure 2: Analytical decision matrix for selecting the appropriate method based on data requirements.

References

  • Quantitative NMR Spectroscopy (qNMR). University of Oxford, Department of Chemistry. (2017). Best practices for relaxation delays and internal standard selection. [Link]

  • Thermal Stability Evaluation of Nitroalkanes. Organic Process Research & Development, ACS Publications. (2021).[7] Analysis of nitro-compound decomposition energies and thermal risks.[11] [Link]

  • Hydrolytic Stability of Acetals. Journal of Hazardous Materials. (2021). Kinetics of acetal hydrolysis in aqueous environments. [Link]

  • GC Analysis of Nitroaromatics and Explosives. Agilent Technologies Technical Overview. Guidelines for inlet temperatures to prevent thermal decomposition. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,1-Dimethoxy-3-nitropropane proper disposal procedures

Senior Application Scientist Guide | Version 1.0 Executive Safety Summary IMMEDIATE ACTION REQUIRED: Treat 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) as a High-Hazard Reactive Chemical .[1] While often handled as a st...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide | Version 1.0

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat 1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5) as a High-Hazard Reactive Chemical .[1]

While often handled as a standard organic intermediate, this compound possesses dual-functionality (nitro-aliphatic and acetal) that introduces specific instability risks often overlooked in general safety protocols.[1]

  • Primary Risk: Formation of explosive nitronate salts upon contact with strong bases.[1]

  • Secondary Risk: Acid-catalyzed hydrolysis releasing methanol and unstable 3-nitropropanal.[1]

  • Disposal Class: Segregated Organic / High BTU Incineration Stream.[1] DO NOT combine with general alkaline organic waste.[1]

Chemical Profile & Hazard Analysis

This section defines the physical and chemical properties dictating the disposal strategy.[2]

PropertySpecificationCritical Disposal Implication
Chemical Name 1,1-Dimethoxy-3-nitropropane
CAS Number 72447-81-5Verifies identity for waste manifesting.[1]
Molecular Weight 149.15 g/mol
Flash Point ~96°C (Closed Cup)Classifies as Combustible Liquid (Class IIIB).[1]
Functionalities Nitro (

), Acetal (

)
Dual Hazard: Shock sensitivity (if salt formed) + Peroxide potential (low but non-zero).[1]
Incompatibilities Strong Bases, Strong Acids, Reducing AgentsStrict Segregation Required.
The Causality of Hazard (Why we segregate)

To ensure safety, you must understand the chemical mechanisms that trigger failure.[1]

  • The Nitronate Trap (Base Incompatibility): Aliphatic nitro compounds possess acidic

    
    -protons.[1] Upon exposure to bases (e.g., Sodium Hydroxide, amines), they deprotonate to form nitronate salts .[1]
    
    • Risk:[1][2][3][4][5][6][7][8] Dry nitronate salts are often shock-sensitive explosives similar to picrates.

    • Protocol: Never dispose of this compound in "General Basic Organic Waste" containers.[1]

  • Hydrolytic Instability (Acid Incompatibility): The acetal group is acid-labile.[1] Exposure to acidic waste streams causes hydrolysis.

    • Reaction:

      
      [1]
      
    • Risk:[1][2][3][4][5][6][7][8] 3-Nitropropanal is less stable than the protected acetal and increases the toxicity/flammability profile of the waste container.

Pre-Disposal Assessment Workflow

Before moving the container, perform this visual audit to determine if the material is stable enough for standard transport.[1]

DisposalAssessment Start Container Inspection Crystals Are crystals/solids visible in liquid/cap? Start->Crystals Age Is container >2 years old or expired? Crystals->Age No Danger STOP: HIGH RISK Potential Peroxides or Nitronates Crystals->Danger Yes Age->Danger Yes Standard Standard Disposal Protocol Age->Standard No EHS_Call Contact EHS / Bomb Squad Do Not Touch/Move Danger->EHS_Call

Figure 1: Decision tree for assessing container stability prior to handling. If crystals are present, they may be explosive nitronates or peroxides.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent cross-reactivity within the waste stream.[1]

  • Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) or Amber Glass container.[1]

    • Why: HDPE is resistant to organic solvents; Amber glass prevents UV-degradation of the nitro group.

  • Designate Stream: Create a dedicated "Nitro-Organics" or "Non-Halogenated Organic - Neutral" stream.

    • Crucial: Ensure the pH of the waste stream remains Neutral (pH 6-8).

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.

Phase 2: Transfer & Labeling

Objective: Ensure accurate communication to downstream waste handlers.

  • Solvent Dilution (Recommended):

    • If disposing of pure material, dilute to <10% concentration using a compatible inert solvent like Ethyl Acetate or Dichloromethane (if Halogenated stream is permitted).

    • Reasoning: Dilution acts as a heat sink, mitigating thermal runaway risks during incineration.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Constituents: List "1,1-Dimethoxy-3-nitropropane" and the solvent used.

    • Hazard Checkboxes: Mark "Flammable," "Toxic," and write "Nitro Compound - Reactive" in the comments section.[1]

Phase 3: Chemical Logic & Incompatibility Map

Use the following logic map to verify you are not introducing the compound to an incompatible stream.

IncompatibilityLogic Compound 1,1-Dimethoxy- 3-nitropropane Nitronate Nitronate Salt (EXPLOSIVE) Compound->Nitronate + Base Hydrolysis Hydrolysis (Unstable Aldehyde) Compound->Hydrolysis + Acid Base Strong Base (NaOH, Amines) Base->Nitronate Acid Strong Acid (HCl, H2SO4) Acid->Hydrolysis

Figure 2: Chemical incompatibility pathways.[1] Mixing with bases creates immediate explosion hazards; mixing with acids creates long-term instability.[1]

Emergency Procedures

Spills (< 100 mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) is recommended due to potential toxicity.

  • Absorb: Use Vermiculite or Dry Sand .[1]

    • Contraindication: Do NOT use paper towels or sawdust (combustible organics + nitro compounds = fire risk).[1]

  • Collect: Scoop into a plastic jar using a non-sparking plastic scoop.

  • Clean: Wipe surface with water and mild detergent (non-alkaline).[1]

Exposure[1][2][8][9][10]
  • Skin: Wash immediately with soap and water for 15 minutes. Nitro compounds can absorb transdermally.

  • Eyes: Rinse for 15 minutes; seek medical attention.[7][9]

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1,1-Dimethoxy-3-nitropropane. Retrieved from [1]

  • American Chemical Society (ACS). (2017).[1] Runaway Reaction Hazards in Processing Organic Nitro Compounds. Reaction Chemistry & Engineering. Retrieved from [1]

  • Thermo Fisher Scientific. (2024). 1-Nitropropane and Derivatives Handling Guide. Retrieved from [1]

  • U.S. EPA. (2014).[1][10] Nitrocellulose and Nitro-Compound Drum Removal Work Plan. Retrieved from

Sources

Handling

Personal protective equipment for handling 1,1-Dimethoxy-3-nitropropane

Executive Safety Assessment Compound Identity: Name: 1,1-Dimethoxy-3-nitropropane CAS: 72447-81-5 (Analogous data drawn from 1-Nitropropane and aliphatic acetals) Primary Hazards: Flammability (Flash Point estimated <60°...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Identity:

  • Name: 1,1-Dimethoxy-3-nitropropane

  • CAS: 72447-81-5 (Analogous data drawn from 1-Nitropropane and aliphatic acetals)

  • Primary Hazards: Flammability (Flash Point estimated <60°C), Acute Toxicity (Dermal/Inhalation), Shock-Sensitivity (Potential upon concentration or drying).

The Scientist’s Perspective (The "Why"): Handling 1,1-Dimethoxy-3-nitropropane requires a dual-threat mindset. You are managing the volatility of an acetal (flammable, acid-sensitive) combined with the energetic potential of a nitroalkane . The critical error researchers make is treating this merely as a "solvent." It is a reactive intermediate. The nitro group (


) renders the alpha-protons acidic; exposure to strong bases (amines, hydroxides) generates nitronate salts, which are often shock-sensitive explosives when dry. Furthermore, the acetal functionality hydrolyzes in aqueous acid to release aldehydes, creating a secondary flammability/toxicity vector.

Core Directive: Segregate from bases and acids. Use static-dissipative PPE. Do not concentrate to dryness without a blast shield.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation. If your current PPE does not meet the "Material Standard" listed below, operations must cease immediately.

Protection ZoneHazard VectorRecommended Material StandardOperational Logic (Causality)
Hand (Primary) Permeation (Nitro compounds)Butyl Rubber (≥0.5mm) or Silver Shield® (Laminate) Why: Nitroalkanes permeate standard Nitrile gloves rapidly (<15 mins). Butyl rubber provides >480 min breakthrough time.
Hand (Splash) Incidental ContactDouble-layered Nitrile (Disposable)Why: Acceptable only for dexterity during weighing. If splashed, strip outer glove immediately. Nitrile degrades and swells upon prolonged contact.
Eye/Face Vapors & ProjectilesChemical Goggles + Face Shield Why: Safety glasses are insufficient. Acetals have low surface tension; a splash will wick around glasses. The Face Shield protects against potential deflagration if the nitro-compound destabilizes.
Respiratory Inhalation (Toxic Vapors)Fume Hood (Face velocity 100 fpm)Why: Vapor pressure is significant. If hood work is impossible, use a Full-face Respirator with OV/AG cartridges (Organic Vapor/Acid Gas).
Body Fire/StaticFlame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Why: Synthetic blends (polyester) melt into skin during flash fires. Static discharge from clothing can ignite acetal vapors.

Operational Protocol: The "Safe-Path" Workflow

This protocol uses a Check-Verify-Act structure to ensure safety at every transition point.

Phase 1: Pre-Operational Setup
  • Static Grounding: Ensure all transfer vessels are grounded. Nitro-acetals are non-conductive; static charge accumulation is a high risk during pouring.

  • Quench Check: Prepare a neutralization bath (dilute acetic acid) before starting, in case of base contamination.

  • Glassware Inspection: Use only defect-free glassware. Star cracks can propagate catastrophically under the thermal stress of accidental decomposition.

Phase 2: Active Handling
  • Transfer: Use a cannula or positive pressure displacement (Nitrogen/Argon). Avoid pouring, which increases static generation and vapor release.

  • Reaction Monitoring: If using as a reagent in a Nef reaction or reduction, monitor exotherms strictly.

    • Critical Limit: Do not allow reaction temperature to exceed 50°C without active cooling. Nitro compounds can undergo "runaway" decomposition.

Phase 3: Post-Operation & Storage
  • Storage: Store under inert gas (Nitrogen) in a flammables cabinet.

  • Incompatibility Check: NEVER store in the same secondary container as Amines , Sodium Hydride , or Strong Acids .

    • Mechanism:[1][2][3][4][5][6][7] Amines + Nitroalkane

      
       Nitronate Salt (Explosive).
      

Waste Disposal & Decontamination Logic

The "Red Flag" Rule: Never dispose of 1,1-Dimethoxy-3-nitropropane in a general "Organic Waste" drum if that drum contains basic organic waste (e.g., pyridine, triethylamine).

Disposal Decision Tree (Visualized)

DisposalLogic Start Waste: 1,1-Dimethoxy-3-nitropropane CheckMix Is it mixed with other chemicals? Start->CheckMix CheckBase Does the mixture contain BASES or AMINES? CheckMix->CheckBase Yes StandardStream Standard Halogen-Free Organic Waste Stream CheckMix->StandardStream No (Pure) CheckAcid Does the mixture contain STRONG ACIDS? CheckBase->CheckAcid No Neutralize Neutralize carefully (Acidify to pH 6-7) *Exotherm Warning* CheckBase->Neutralize Yes Segregate SEGREGATE IMMEDIATELY Label: 'Nitro-Waste - Do Not Mix' CheckAcid->Segregate Yes (Hydrolysis Risk) CheckAcid->StandardStream No (Inert Solvents) Incineration Send for High-Temp Incineration (Specify Nitro Content) Segregate->Incineration Neutralize->Segregate StandardStream->Incineration

Figure 1: Decision logic for the safe disposal of nitro-acetal waste streams. Note the critical segregation steps for basic or acidic mixtures.

Step-by-Step Disposal Protocol
  • Segregation: Designate a specific waste bottle labeled "Nitro-Organics."

  • pH Verification: Before adding waste to the drum, check pH. It must be neutral (pH 6-8).

    • If Basic: Acidify slowly with dilute acetic acid/ice to neutralize nitronates.

    • If Acidic:[4][8] Buffer with sodium bicarbonate solution to prevent acetal hydrolysis and aldehyde formation.

  • Labeling: Clearly mark the tag with "Potential Shock Hazard if Dried" to warn waste management personnel.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Skin Contact Drench & Strip: 15-min shower.[4] Discard contaminated leather/clothing.Nitro compounds absorb transdermally. Acetals defat skin, accelerating absorption.
Spill (<500mL) Absorb: Use Vermiculite or Sand. Do NOT use paper towels. Paper towels (cellulose) + Nitro compounds + Dryness = Flammable solid (Flash paper effect).
Fire Media: Dry Chemical, CO2, or Alcohol-resistant foam.Water spray may spread the burning acetal (immiscible/floating layer).

References

  • National Institutes of Health (PubChem). (2023). Compound Summary: 1,1-Dimethoxypropane (Analogous Acetal Data). Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide. Retrieved from [Link]

  • Organic Syntheses. (1997). Nitroacetaldehyde Diethyl Acetal Handling. Org. Synth. 1997, 74, 130. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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